Product packaging for 9,12-Dimethyl-1,2-benzanthracene(Cat. No.:CAS No. 19371-58-5)

9,12-Dimethyl-1,2-benzanthracene

Cat. No.: B106593
CAS No.: 19371-58-5
M. Wt: 256.3 g/mol
InChI Key: CYRPSEXQZAFVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Polycyclic Aromatic Hydrocarbon (PAH) in Research

9,12-Dimethyl-1,2-benzanthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a powerful, organ-specific laboratory carcinogen. wikipedia.orgsemanticscholar.org PAHs are a class of organic compounds that are widespread environmental contaminants formed during the incomplete combustion of organic materials. oup.com This class of compounds has been the subject of extensive research due to their carcinogenic properties. oup.com 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) in particular is a hazardous component found in polluted environments and has been widely used as a model carcinogen in cancer research. semanticscholar.orgnih.gov Its ability to mimic the multi-step carcinogenic process observed in human cancers makes it a valuable tool for studying the cellular and molecular changes associated with cancer development. science-line.com

Historical Perspectives on its Application as a Model Carcinogen in Experimental Biology

The use of 9,10-dimethyl-1,2-benzanthracene as a model carcinogen has a long history in experimental biology. oup.com Early studies demonstrated its potent carcinogenic action on the skin and subcutaneous tissues of various animal models, including mice, rabbits, rats, and guinea pigs. oup.comnih.gov These initial investigations established its utility in inducing tumors for research purposes. Over time, DMBA became a standard tool for inducing tumors in a variety of tissues, including the mammary gland, skin, and oral cavity, allowing for detailed studies of carcinogenesis. semanticscholar.orgnih.govoup.com The development of DMBA-induced cancer models has been instrumental in understanding the stages of cancer, from initiation and promotion to progression.

Synonyms and Nomenclature in Scientific Literature (e.g., 7,12-DMBA)

In scientific literature, this compound is known by several synonyms. The most common of these is 7,12-Dimethylbenz[a]anthracene, often abbreviated as 7,12-DMBA or simply DMBA. nih.govnoaa.gov Other names include 9,10-Dimethyl-1,2-benzanthracene, 7,12-dimethyltetraphene, and 1,4-Dimethyl-2,3-benzphenanthrene. nih.govnist.gov The various names and abbreviations are often used interchangeably in research publications.

Interactive Table: Synonyms of this compound

SynonymAbbreviation
7,12-Dimethylbenz[a]anthracene7,12-DMBA
9,10-Dimethyl-1,2-benzanthraceneDMBA
7,12-Dimethylbenzanthracene-
7,12-dimethyltetraphene-
1,4-Dimethyl-2,3-benzphenanthrene-

Overview of its Significance in Understanding Carcinogenesis and Related Pathologies

The significance of this compound in cancer research is profound. It serves as a potent tumor initiator, allowing for controlled studies of the molecular and cellular events that drive cancer development. wikipedia.org Research using DMBA has provided critical insights into the mechanisms of chemical carcinogenesis, including metabolic activation, DNA adduct formation, and the role of specific genes and signaling pathways in tumor formation. nih.govresearchgate.net For instance, studies with DMBA have elucidated the role of the aryl hydrocarbon receptor (AhR) and the Wnt/β-catenin signaling pathway in cancer progression. nih.govresearchgate.net Furthermore, DMBA-induced tumor models in animals have been essential for testing the efficacy of potential chemopreventive agents and therapeutic strategies. nih.govoup.com The compound's ability to induce tumors in specific organs, such as the mammary gland, has made it an invaluable tool for breast cancer research. science-line.comusp.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B106593 9,12-Dimethyl-1,2-benzanthracene CAS No. 19371-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,12-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-7-10-18-14(2)20-16(12-17(18)11-13)9-8-15-5-3-4-6-19(15)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRPSEXQZAFVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3C(=C2)C=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172989
Record name 9,12-Dimethyl-1,2-benzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19371-58-5
Record name 9,12-Dimethyl-1,2-benzanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Dimethyl-1,2-benzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research on Metabolic Activation and Biotransformation of 9,12 Dimethyl 1,2 Benzanthracene

Enzymatic Pathways of Biotransformation

The metabolic activation of DMBA is a multi-step process primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes, followed by further transformation by enzymes such as microsomal epoxide hydrolase (mEH). These enzymatic reactions lead to the formation of various metabolites, including arene oxides, dihydrodiols, and the ultimate carcinogenic diol epoxides.

Several cytochrome P450 enzymes are implicated in the metabolism of DMBA. The expression and activity of these enzymes can significantly influence the rate and pathway of DMBA activation.

CYP1A1 and CYP1B1 : These are the most extensively studied enzymes in the metabolic activation of DMBA. oup.com CYP1A1 is highly inducible and plays a significant role in the metabolism of polycyclic aromatic hydrocarbons (PAHs) like DMBA. oup.comnih.gov Research indicates that CYP1A1 is primarily responsible for the conversion of the proximate carcinogen, DMBA-3,4-diol, to the anti-diol epoxide (anti-DMBADE). nih.gov Conversely, CYP1B1, which is often expressed in extrahepatic tissues, is primarily responsible for converting DMBA-3,4-diol to the syn-diol epoxide (syn-DMBADE). nih.gov Studies using CYP1B1-null mice have demonstrated the critical role of this enzyme in mediating the carcinogenicity of DMBA, particularly in extrahepatic tissues. nih.gov Both CYP1A1 and CYP1B1 are involved in the initial oxidation of DMBA to form arene oxides and the subsequent oxidation of dihydrodiols to diol epoxides. researchgate.netsemanticscholar.org

CYP1A2 : While CYP1A1 and CYP1B1 are the primary drivers of DMBA's metabolic activation, CYP1A2 also contributes to its metabolism. semanticscholar.org Studies have shown that CYP1A2 protein is detected in liver microsomes and can metabolize DMBA, although its specific contribution to the formation of ultimate carcinogenic metabolites is less defined compared to CYP1A1 and CYP1B1. semanticscholar.org The major 3-methylcholanthrene-inducible form of cytochrome P-450, form c, which is likely CYP1A1/CYP1A2, exhibits high activity towards DMBA. oup.com

CYP3A11, CYP2J5, and CYP4V3 : The specific roles of CYP3A11, CYP2J5, and CYP4V3 in the metabolism of 9,12-Dimethyl-1,2-benzanthracene are not as extensively documented in readily available scientific literature as those of the CYP1 family. Further research is needed to fully elucidate their contributions to DMBA biotransformation.

Microsomal epoxide hydrolase (mEH), also known as EPHX1, is a critical enzyme in the metabolic activation pathway of DMBA. researchgate.netnih.gov Its primary role is the hydrolysis of the initially formed arene oxides, which are generated by CYP enzymes, into trans-dihydrodiols. oup.comresearchgate.net This step is essential for the formation of the proximate carcinogen, DMBA-3,4-diol. researchgate.netsemanticscholar.org Studies using mEH-null mice have unequivocally demonstrated that mEH is a key genetic determinant in DMBA carcinogenesis. nih.gov These mice were found to be highly resistant to DMBA-induced tumorigenesis, as they were unable to produce the proximate carcinogenic metabolite, DMBA-3,4-diol. nih.gov This highlights the obligatory role of mEH in the metabolic pathway leading to the ultimate carcinogenic form of DMBA. semanticscholar.orgnih.gov

The metabolic activation of DMBA proceeds through a well-defined pathway involving the formation of specific reactive intermediates:

Arene Oxides : The initial step in DMBA metabolism is the oxidation of the aromatic ring system by cytochrome P450 enzymes, leading to the formation of arene oxides. oup.com These are highly reactive electrophilic intermediates.

Dihydrodiols : Arene oxides can be detoxified by conjugation with glutathione (B108866) or can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. oup.comresearchgate.net The formation of DMBA-3,4-dihydrodiol is a critical step, as this is the proximate carcinogen that is further metabolized. researchgate.netsemanticscholar.org

Diol Epoxides : The dihydrodiol metabolites, particularly DMBA-3,4-diol, are further oxidized by CYP enzymes (primarily CYP1A1 and CYP1B1) to form diol epoxides. oup.comresearchgate.netsemanticscholar.org These diol epoxides are considered the ultimate carcinogenic metabolites of DMBA. They are highly reactive and can form covalent adducts with cellular macromolecules like DNA, which is a key event in the initiation of cancer. nih.gov The two main diol epoxides formed are the syn- and anti-isomers of DMBA-3,4-diol-1,2-epoxide. nih.gov

In addition to the primary activation pathway, secondary metabolic pathways also contribute to the biotransformation of DMBA. The initial metabolites, such as the hydroxymethyl derivatives of DMBA, can undergo further metabolism. For instance, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA) can be further metabolized to dihydrodiols. The extent of this secondary metabolism is dependent on the specific forms of cytochrome P450 present.

Conjugation reactions represent a major detoxification pathway for DMBA and its metabolites. These phase II reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation : The hydroxylated metabolites of DMBA can be conjugated with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on perfused rat livers have shown the formation of glucuronide conjugates of DMBA metabolites, which are then excreted in the bile. nih.gov

Sulfate (B86663) Conjugation : Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway. Hydroxymethyl metabolites of DMBA, such as 7-hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HMBA), can be converted into highly mutagenic sulfate esters. nih.gov These sulfate conjugates are reactive and can bind to DNA. nih.gov

Glutathione Conjugation : Glutathione-S-transferases (GSTs) play a crucial role in detoxifying the reactive epoxide intermediates of DMBA, including the ultimate carcinogenic diol epoxides, by conjugating them with glutathione (GSH). oup.com This conjugation is a primary detoxification mechanism for these reactive electrophiles. oup.comnih.gov

Tissue-Specific Metabolic Activation Research

The metabolic activation of DMBA is not uniform throughout the body and exhibits significant tissue specificity, which is often correlated with the organ-specific carcinogenicity of this compound. The expression levels of the key metabolizing enzymes, such as CYP1A1, CYP1B1, and mEH, vary among different tissues.

TissueKey Enzymes and Metabolic ActivityResearch Findings
Liver High levels of various CYP enzymes, mEH, and conjugation enzymes. nih.govnih.govThe liver is a primary site of DMBA metabolism. nih.govnih.gov Studies with perfused rat livers have shown extensive metabolism of DMBA into a variety of metabolites, including glucuronide conjugates that are excreted in the bile. nih.gov The rate of metabolism can be influenced by factors such as sex, with intact female rats showing a higher rate of metabolite formation compared to males. nih.gov
Mammary Gland Presence of CYP enzymes and mEH. nih.govnih.govfrontiersin.orgThe mammary gland is a principal target organ for DMBA-induced carcinogenesis. nih.govfrontiersin.org In vitro studies with mouse mammary glands have demonstrated the formation of diol and phenolic derivatives of DMBA. nih.gov The metabolic activation of DMBA in mammary tissue leads to the formation of DNA adducts derived from diol-epoxides. nih.gov
Skin Expression of CYP1A1 and CYP1B1. nih.govnih.govnih.govThe skin is another target for DMBA's carcinogenic effects. nih.gov The metabolism of DMBA in skin homogenates leads to the formation of hydroxymethyl metabolites. nih.gov Both CYP1A1 and CYP1B1 are involved in the metabolic activation of DMBA in mouse epidermis. nih.gov
Ovary Expression of CYP1A1, CYP1B1, and mEH. oup.comnih.govoup.comThe ovary is capable of metabolizing DMBA, with granulosa cells showing the highest metabolic activity in some studies. oup.comnih.gov The bioactivation of DMBA in the ovary involves a three-step process with CYP1B1, mEH, and CYP1A1, leading to the formation of the ovotoxic metabolite DMBA-3,4-diol-1,2-epoxide. oup.com This can result in the destruction of ovarian follicles. nih.gov
Lung Expression of CYP1A1 and CYP1B1. nih.govsemanticscholar.orgThe lung is also a site of DMBA metabolism. CYP1A1 and CYP1B1 are expressed in the lung and can contribute to the local metabolic activation of DMBA. nih.govsemanticscholar.org

Hepatic Metabolism

The liver is a primary site for the metabolism of xenobiotics, including DMBA. Hepatic metabolism of DMBA is a complex process involving a series of enzymatic reactions primarily mediated by the cytochrome P450 (CYP) enzyme system.

Initial metabolism in the liver often involves the oxidation of the methyl groups and various positions on the aromatic rings. Studies using rat liver microsomes have identified several metabolites, including 7-hydroxymethyl-12-methylbenz[a]anthracene and other hydroxymethyl derivatives. nih.govnih.gov Further metabolism leads to the formation of dihydrodiols, such as the 3,4-dihydrodiol, which is considered a proximate carcinogenic metabolite. nih.gov

Research comparing the hepatic metabolism of DMBA in male, female, and ovariectomized rats has revealed significant differences. The rate of total metabolite appearance in the perfusate of isolated livers was highest in intact females, followed by ovariectomized females, and was significantly lower in males. nih.gov This suggests a hormonal influence on the rate of hepatic DMBA metabolism. The major metabolites identified in the perfusate across all groups were dihydrodiols and hydroxymethyl derivatives. nih.gov

Glucuronidation is a major pathway for the excretion of DMBA metabolites in the bile. nih.gov Hydrolysis of these glucuronide conjugates has been shown to yield 7- and 12-hydroxymethyl metabolites. nih.gov Interestingly, the profile of these metabolites differs between sexes, with 12-hydroxymethyl being the major product in males, while an unidentified metabolite was predominant in females. nih.gov

The table below summarizes the rate of appearance of total DMBA metabolites in the liver perfusate of different rat groups.

Animal GroupMaximum Rate of Total Metabolite Appearance (nmol/g/min)
Intact Female Rat2.6 ± 0.3
Ovariectomized Rat2.3 ± 0.2
Male Rat1.0 ± 0.1

Data sourced from studies on perfused rat livers. nih.gov

Mammary Gland Metabolism

The mammary gland is a principal target for DMBA-induced carcinogenesis. The metabolism of DMBA within the mammary tissue itself is a critical factor in its organ-specific toxicity. Studies using mouse mammary organ cultures have demonstrated the presence of both diol and phenolic derivatives of DMBA. frontiersin.org This indicates that the mammary gland possesses the necessary enzymatic machinery to activate DMBA.

A significant portion of DMBA and its metabolites can become entrapped in the adipose tissue surrounding the mammary parenchyma. frontiersin.org This sequestration in fat pads may act as a reservoir for the slow release of the carcinogen and its active metabolites, potentially prolonging their interaction with the mammary epithelial cells.

Investigations into the DNA binding of DMBA in mammary epithelial cells have shown the formation of DMBA-DNA adducts, which are a hallmark of its carcinogenic activity. researchgate.net Interestingly, a comparison of rat strains with differing susceptibilities to DMBA-induced mammary cancer (Wistar/Furth - high susceptibility, Copenhagen - resistant, and Fischer 344 - intermediate susceptibility) revealed no significant differences in the quantitative analysis of DMBA metabolism or the profile of DMBA-DNA adducts. researchgate.net This suggests that the genetic factors controlling susceptibility in these strains may operate at stages of carcinogenesis subsequent to metabolic activation and DNA binding. researchgate.net

The following table presents a qualitative summary of DMBA metabolites identified in mouse mammary gland organ cultures.

Metabolite TypePresence in Mammary Gland Culture
Diol DerivativesPresent
Phenolic DerivativesPresent

Based on findings from mouse mammary organ culture studies. frontiersin.org

Ovarian Metabolism

The ovary is another target for the toxic effects of DMBA. Ovarian cells, particularly granulosa cells, are capable of metabolizing DMBA. nih.gov Research on primary cultures of human ovarian cells has shown that the rate of DMBA metabolism is highest in granulosa cells that have been stimulated for oocyte maturation. nih.gov In unstimulated ovaries, the highest metabolic activity was observed in granulosa-lutein cells from the corpus luteum. nih.gov

The metabolism of DMBA in the ovary is also mediated by the cytochrome P450 enzyme system. nih.gov The process involves the conversion of DMBA into a genotoxic epoxide metabolite through the action of enzymes like CYP1B1 and microsomal epoxide hydrolase (EPHX1). upol.cz This reactive epoxide can then form DNA adducts, leading to cellular damage. oup.com

Studies have shown that exposure to DMBA can induce the expression of genes involved in xenobiotic metabolism within the ovary, such as Cyp2e1, Gstmu, Gstpi, and Ephx1. nih.gov This indicates that the ovary can mount a metabolic response to DMBA exposure.

The table below indicates the relative metabolic activity of DMBA in different human ovarian cell types.

Ovarian Cell TypeRelative DMBA Metabolic Rate
Stimulated Granulosa CellsMaximal
Granulosa-Lutein Cells (unstimulated)High

Data derived from studies on primary cultures of human ovarian cells. nih.gov

Epidermal Metabolism

The skin is a direct route of exposure to environmental carcinogens like DMBA, and the epidermis possesses the metabolic capability to activate this compound. Studies using epidermal homogenates from mice pretreated with 3-methylcholanthrene (B14862) (a potent enzyme inducer) have demonstrated the metabolism of DMBA. oup.comnih.gov In the absence of such pretreatment, the metabolic activity is often undetectable. oup.comnih.gov

The primary metabolite formed in mouse epidermal homogenates is 7-hydroxymethyl-12-methylbenz[a]anthracene, with other hydroxymethyl metabolites also being present in detectable amounts. oup.comnih.gov The metabolic activity in epidermal homogenates is significantly lower (approximately 100 to 1000 times less) than that observed in hepatic microsomes from pretreated rats. oup.comnih.gov

The following table lists the major metabolite identified in the epidermal metabolism of DMBA.

MetaboliteIdentification in Epidermal Homogenates
7-hydroxymethyl-12-methylbenz[a]anthraceneMajor Metabolite

Findings from studies on mouse epidermal homogenates. oup.comnih.gov

Factors Modulating Metabolic Activation

The metabolic activation of DMBA is not a static process and can be influenced by a variety of internal and external factors. These modulators can significantly alter the rate and profile of metabolite formation, thereby impacting the carcinogenic potential of DMBA.

Enzyme Induction and Inhibition Effects

The enzymes responsible for DMBA metabolism, particularly the cytochrome P450 family, can be induced or inhibited by various chemical agents. Enzyme induction leads to an increased rate of metabolism, which can either enhance detoxification or, in the case of procarcinogens like DMBA, increase the formation of reactive metabolites.

For instance, perinatal exposure of rats to phenobarbital (B1680315), an enzyme inducer, was found to modulate the genotoxic activity of DMBA in both the liver and mammary gland of the adult offspring. nih.gov Neonatal administration of phenobarbital led to a significant increase in DNA damage, suggesting enhanced metabolic activation of DMBA. nih.gov Conversely, repeated enzyme induction with phenobarbital appeared to reduce DMBA's genotoxicity. nih.gov

Conversely, various compounds can inhibit the metabolic transformation of DMBA. In vitro studies with mouse epidermal homogenates have shown that 7,8-benzoflavone, 5,6-benzoflavone, and 17-beta-estradiol are potent inhibitors of DMBA metabolism. oup.com In human ovarian cell cultures, alpha-naphthoflavone (B191928) was found to inhibit DMBA mono-oxygenase activity by approximately 95%. nih.gov The epoxide hydratase inhibitor 1,2-epoxy-3,3,3-trichloropropane has been shown to eliminate the formation of dihydrodiols from DMBA in hepatic microsomes. nih.gov

The table below provides examples of compounds that induce or inhibit the metabolism of DMBA.

Modulator TypeCompoundEffect on DMBA Metabolism
Enzyme InducerPhenobarbitalIncreases metabolism and DNA damage nih.gov
Enzyme Inhibitor7,8-BenzoflavonePotent inhibition in epidermal homogenates oup.com
Enzyme Inhibitor5,6-BenzoflavonePotent inhibition in epidermal homogenates oup.com
Enzyme Inhibitor17-beta-estradiolPotent inhibition in epidermal homogenates oup.com
Enzyme Inhibitoralpha-Naphthoflavone~95% inhibition in ovarian cells nih.gov
Enzyme Inhibitor1,2-epoxy-3,3,3-trichloropropaneEliminates dihydrodiol formation in liver microsomes nih.gov

Influence of Physiological States on Metabolic Responses (e.g., Obesity, Psychological Stress)

Physiological conditions such as obesity and psychological stress can significantly impact the body's metabolic processes, including the biotransformation of xenobiotics like DMBA.

Obesity: Obesity has been shown to alter the metabolic response to DMBA. In diet-induced obese mice, there is an altered capacity of the ovaries to biotransform DMBA metabolites. upol.cz Specifically, obese mice have been found to have higher levels of ovarian microsomal epoxide hydrolase (EPHX1), which could lead to a greater production of the ovotoxic DMBA-3,4-diol. oup.com Furthermore, while there was no basal difference in ovarian CYP1A1 abundance between lean and obese females, DMBA exposure increased CYP1A1 protein levels in obese females but not in lean ones. upol.cz This suggests that obesity can potentiate the metabolic activation of DMBA in the ovary.

Psychological Stress: While direct studies on the effect of psychological stress on DMBA metabolism are limited, research on the broader impact of stress on drug and carcinogen metabolism provides valuable insights. Psychological stress is known to modulate the expression and activity of major drug-metabolizing enzymes, including cytochrome P450s. nih.govnih.gov This regulation is primarily mediated by stress hormones such as glucocorticoids and catecholamines (epinephrine and norepinephrine) acting through their respective receptors. researchgate.net

Stress can lead to either up-regulation or down-regulation of specific CYP isozymes in a gene- and stress-specific manner. nih.gov For instance, stress-induced up-regulation of certain CYPs could potentially increase the metabolic activation of procarcinogens like DMBA, leading to higher levels of reactive metabolites. Conversely, down-regulation of other CYPs might decrease detoxification pathways. Chronic stress has been shown to promote cancer development through various mechanisms, including the induction of DNA damage and suppression of the immune system. nih.gov Given that DMBA's carcinogenicity is dependent on its metabolic activation by CYP enzymes, it is plausible that chronic psychological stress could influence an individual's susceptibility to DMBA-induced cancer by altering the delicate balance of its metabolic pathways. However, more direct research is needed to elucidate the specific effects of psychological stress on the biotransformation of this compound.

Nutritional Modulators of Metabolism (e.g., Selenium, Vitamin A)

The metabolic fate of this compound (DMBA), a potent polycyclic aromatic hydrocarbon, is not solely dependent on the enzymatic machinery of the organism. nih.gov Nutritional factors can significantly influence the biotransformation pathways, thereby altering the rate of activation to carcinogenic metabolites or enhancing detoxification processes. nih.govnih.gov Key among these nutritional modulators are trace elements like selenium and essential vitamins such as vitamin A. nih.govnih.govnih.gov Research has demonstrated that these micronutrients can interact with the metabolic processes of DMBA at various stages, impacting its biological activity. nih.govnih.govnih.gov

Selenium

Dietary selenium has been shown to modulate the metabolic activation of DMBA. nih.gov Studies using rat liver fractions (S9) in the Ames test, a method for assessing mutagenicity, have demonstrated that selenium supplementation can decrease the mutagenic potential of DMBA. nih.gov In these investigations, the metabolic activation of DMBA was induced by Aroclor 1254. The addition of selenium to the diet led to a notable reduction in the number of revertant colonies, which is an indicator of reduced mutagenicity. nih.gov

For instance, preparations of S9 from rats that received 2.5 ppm of selenium in their diet produced 46%, 84%, and 70% fewer revertants than controls at Aroclor induction levels of 20, 50, and 100 mg/kg, respectively. nih.gov When the dietary selenium concentration was increased to 5 ppm, the reduction in revertant counts was 71%, 68%, and 65% at the same induction levels. nih.gov These findings suggest that dietary selenium supplementation can decrease the mutagenic activation of DMBA by liver microsomes. nih.gov However, other studies have indicated that selenium's protective effect might be more pronounced in the post-initiation phase of carcinogenesis, as dietary selenium levels did not significantly affect the formation of DMBA:DNA adducts in the liver or mammary gland in one study. nih.gov

Effect of Dietary Selenium on DMBA-Induced Mutagenesis

Dietary Selenium Level Aroclor 1254 Induction Level (mg/kg) Reduction in Revertant Counts (%)
2.5 ppm 20 46
2.5 ppm 50 84
2.5 ppm 100 70
5 ppm 20 71
5 ppm 50 68

Vitamin A

Vitamin A and its derivatives are also significant modulators of DMBA metabolism. nih.gov Research has shown that vitamin A can alter the biotransformation of DMBA, shifting the process towards the formation of less harmful, water-soluble metabolites. nih.gov In in vitro studies using liver microsomes and homogenates from rats fed a vitamin A-enriched diet, a notable inhibition of the formation of lipophilic metabolites of DMBA was observed. nih.gov

Specifically, the quantity of lipophilic metabolites extracted from liver microsomes was reduced by a factor of 2.2, and from liver and mammary gland homogenates, it was decreased by a factor of 5. nih.gov This shift in metabolism is significant because the lipophilic metabolites are generally considered to be more toxic and carcinogenic. Conversely, the production of water-soluble metabolites, which are more easily excreted from the body, was increased. nih.gov Interestingly, the amount of unmetabolized DMBA in the liver microsomes remained the same in both control and experimental animals, suggesting that vitamin A's primary influence is on the direction of metabolism rather than the initial uptake of the compound. nih.gov Some studies have also suggested a potentiating effect of vitamin A on DMBA-induced carcinogenesis in certain tissues, highlighting the complexity of its modulatory role. nih.gov

Effect of Vitamin A-Enriched Diet on DMBA Metabolism

Tissue Preparation Change in Lipophilic Metabolites
Liver Microsomes Decreased by a factor of 2.2

Research on Molecular Interactions and Mechanisms of Action of 9,12 Dimethyl 1,2 Benzanthracene

DNA Adduct Formation and Characterization

The carcinogenicity of DMBA is intrinsically linked to its metabolic activation and subsequent covalent binding to DNA, forming DNA adducts. This process is initiated by cytochrome P450 enzymes, which convert DMBA into reactive epoxides. oup.com

Identification of Major Adduct Types (e.g., Bay-Region Diol-Epoxide Adducts)

The primary mechanism of DMBA's interaction with DNA involves the formation of diol-epoxide adducts, particularly in the "bay region" of the molecule. nih.govnih.gov These bay-region diol-epoxides are considered the ultimate carcinogenic metabolites of DMBA. nih.gov

Studies have identified several major types of DMBA-DNA adducts. In mouse epidermis, four distinct DNA adducts have been observed, with evidence suggesting that two are derived from the anti-3,4-dihydrodiol-1,2-oxide(s) of DMBA and the other two from the syn-stereoisomer(s). nih.gov The anti-dihydrodiolepoxide of DMBA has been shown to react with deoxyguanosine (dGuo), while the syn-dihydrodiolepoxide binds to both dGuo and deoxyadenosine (B7792050) (dAdo). oup.com The adduct formed from the reaction with the anti-diol-epoxide and deoxyguanosine is often the most prevalent. oup.com

In addition to the classic bay-region diol-epoxide adducts, other adduct types have been identified. These include adducts formed from the metabolite 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.govdocumentsdelivered.com Furthermore, studies have demonstrated the in vivo formation of benzylic-DNA adducts, indicating the involvement of the 12-methyl group of DMBA in adduct formation. nih.gov Research has shown that reactions with DNA and individual deoxynucleoside 3'-monophosphates result in multiple adducts, with the major DNA adduct being derived from dG. nih.gov

Table 1: Major DMBA-DNA Adduct Types

Adduct Origin DNA Base Reference
anti-3,4-dihydrodiol-1,2-oxide deoxyguanosine (dGuo) oup.com
syn-3,4-dihydrodiol-1,2-oxide deoxyguanosine (dGuo) oup.com
syn-3,4-dihydrodiol-1,2-oxide deoxyadenosine (dAdo) oup.com
7-hydroxymethyl-12-methylbenz[a]anthracene Not specified nih.govdocumentsdelivered.com
Benzylic adducts (from 12-methyl group) deoxyguanosine (dG) nih.govnih.gov

Kinetics of Adduct Formation and Persistence

The formation and persistence of DMBA-DNA adducts are critical determinants of its carcinogenic potential. In the epidermis of SENCAR mice, the total covalent binding of DMBA to epidermal DNA peaks at 24 hours after topical application. nih.gov Following this peak, the disappearance of these adducts occurs in a biphasic manner. nih.gov

The initial rapid phase of adduct disappearance (Phase A), occurring between 24 and 72 hours, has a half-life of approximately 3.17 days. nih.gov The subsequent slower phase (Phase B) has a half-life of about 6.46 days, which is similar to the rate of cell turnover. nih.gov

Different types of adducts exhibit varying rates of removal. Adducts formed from the syn-diol-epoxide with deoxyadenosine and the anti-diol-epoxide with deoxyadenosine tend to disappear more rapidly than the adduct formed from the anti-diol-epoxide with deoxyguanosine. nih.gov This suggests that deoxyadenosine adducts are removed from epidermal DNA more quickly than deoxyguanosine adducts. nih.gov

Table 2: Kinetics of DMBA-DNA Adduct Disappearance in Mouse Epidermis

Phase Time Period Half-life (days) Reference
Phase A 24 - 72 hours 3.17 ± 1.1 nih.gov
Phase B > 72 hours 6.46 ± 1.3 nih.gov

Influence of Genetic Factors on Adduct Levels and Repair

Genetic factors play a significant role in modulating the levels of DMBA-DNA adducts and the efficiency of their repair. The aryl hydrocarbon receptor (AhR) is a key factor, as its activation is crucial for the metabolic activation of DMBA. nih.gov Mice with different AhR alleles, which have varying affinities for PAHs, exhibit different susceptibilities to DMBA-induced genotoxicity. nih.gov

The efficiency of DNA repair mechanisms also influences the persistence of adducts and, consequently, susceptibility to carcinogenesis. Studies have shown that age and parity can affect both the binding of DMBA to DNA and the repair of the resulting damage. nih.gov For instance, mammary epithelial cells from older, parous rats show lower levels of DMBA-DNA binding and a higher efficiency of DNA repair per unit of damage compared to cells from young, virgin rats. nih.gov This suggests that increased DNA repair efficiency may contribute to the lower susceptibility of these animals to DMBA-induced tumors. nih.gov

Furthermore, the inducibility of the monooxygenase enzyme system during perinatal life can have long-lasting effects on the genotoxic activity of DMBA in adulthood. nih.gov Exposure to enzyme inducers like phenobarbital (B1680315) during the neonatal period can lead to increased amounts and persistence of DNA damage from DMBA later in life. nih.gov Conversely, repeated enzyme induction appears to reduce DMBA's genotoxicity. nih.gov

Genomic Perturbations

The formation of DMBA-DNA adducts leads to significant disturbances in genomic integrity and function. These perturbations include effects on DNA synthesis and replication, as well as mutagenic effects and the induction of broader DNA damage.

Effects on DNA Synthesis and Replication

The presence of bulky DMBA-DNA adducts can physically obstruct the DNA replication machinery, leading to disruptions in DNA synthesis. This interference can cause stalling or collapse of replication forks, which can trigger various cellular responses, including cell cycle arrest and apoptosis. While the direct inhibitory effects of specific DMBA adducts on DNA polymerase activity are a key area of research, detailed kinetic data on the inhibition of DNA synthesis by specific adducts remains a complex field of study.

Mutagenic Effects and DNA Damage Induction

DMBA is a potent mutagen, and its ability to induce mutations is a direct consequence of the formation of DNA adducts. nih.gov If not repaired before DNA replication, these adducts can lead to misincorporation of nucleotides by DNA polymerases, resulting in permanent changes to the DNA sequence. The mutagenic activity of various DMBA derivatives has been investigated, with studies highlighting the importance of the bay-region diol-epoxide in its mutagenicity. nih.gov

Beyond point mutations, DMBA induces a broader spectrum of DNA damage. This includes the generation of reactive oxygen species (ROS) during its metabolism, which can lead to oxidative DNA damage. oup.com DMBA treatment has been shown to induce apoptosis in various cell types, a process that is often preceded by a rise in ROS. oup.com The genotoxicity of DMBA can also manifest as an increase in DNA damage as measured by assays such as the Comet assay, indicating single and double-strand breaks. nih.gov This DNA damage can trigger cellular stress responses and, if extensive or irreparable, can lead to cell death or neoplastic transformation. nih.gov

Alterations in Gene Expression and Transcriptional Regulation

The chemical carcinogen 9,12-Dimethyl-1,2-benzanthracene (DMBA) has been shown to significantly alter gene expression and transcriptional regulation, contributing to its carcinogenic properties. nih.govnih.gov Microarray analysis of rat mammary glands following DMBA treatment revealed differential expression of numerous genes involved in critical cellular processes such as cell growth, differentiation, and microtubule dynamics, even before tumor development. nih.gov This suggests that DMBA's impact on gene expression is an early event in the carcinogenic process. nih.gov

DMBA-mediated carcinogenesis is understood to involve DNA damage and the deregulation of genes crucial for cell proliferation and survival. nih.gov The compound activates the aryl hydrocarbon receptor (AhR), a transcription factor that regulates genes involved in cellular metabolism. nih.gov This activation leads to the upregulation of cytochrome P450 enzymes, which metabolize DMBA into a mutagenic intermediate that can cause DNA damage and initiate tumorigenesis. nih.govnih.gov

Studies have identified specific genes and pathways affected by DMBA. For instance, in a non-metastatic clone of the DMBA-8 rat mammary adenocarcinoma cell line, a gene designated WDNM2 was identified, the expression of which is positively correlated with the non-metastatic phenotype and is regulated at the transcriptional level. nih.gov This suggests that the transcriptional down-regulation of WDNM2 may be associated with the metastatic potential of these tumor cells. nih.gov Furthermore, research in CBA/Ca mice demonstrated that DMBA causes significant alterations in the expression of microRNAs (miR-330, miR-29a, miR-9-1, miR-9-3) and the mTORC1 gene, with strongly elevated miR-9-3 and mTORC1 expression being particularly prominent in female mice. nih.govresearchgate.net These findings point to specific microRNAs and signaling pathways as potential biomarkers for the early detection of carcinogenic effects. nih.govresearchgate.net

In the context of breast cancer models, DMBA treatment in MMTV-Neu/p53+/- mice led to unique gene expression changes, including the high expression of genes related to stress response, defense, and inflammation. cngb.org Additionally, DMBA has been shown to affect the expression of key tumor suppressor genes and oncogenes, such as p53 and c-myc. nih.gov While direct mutations in the p53 gene appear to be infrequent in DMBA-induced mammary tumors, the p53 signaling pathway is nonetheless affected. nih.govumass.edu

The transcriptional regulation of macrophage polarization is another area where DMBA's influence is observed. researchgate.net This process is critical for immune responses and is controlled by a network of transcription factors. researchgate.net Understanding how DMBA modulates these transcription factors can provide insights into its immunotoxic and carcinogenic mechanisms. researchgate.net

Cellular Signaling and Protein Interactions

The carcinogenic activity of this compound (DMBA) is intricately linked to its ability to disrupt cellular signaling pathways and alter protein interactions. These disruptions are fundamental to the initiation and promotion of tumors.

Exposure to DMBA leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules derived from oxygen. nih.govmdpi.com This increased production of ROS induces a state of oxidative stress within cells. nih.govresearchgate.netnih.gov The metabolism of DMBA itself can produce these oxidants. nih.gov

Studies have demonstrated that DMBA treatment is associated with increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, which is a key indicator of oxidative stress. researchgate.netnih.gov This oxidative damage is not limited to lipids; DMBA also causes the formation of oxidized bases in DNA, such as 8-hydroxyl-2'-deoxyguanosine. nih.gov

In response to this oxidative onslaught, cells activate their antioxidant defense systems. nih.gov Research has shown that DMBA administration leads to changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. nih.govresearchgate.net Glutathione (GSH), a crucial non-enzymatic antioxidant, plays a significant protective role against DMBA-induced toxicity. nih.govoup.com Depletion of GSH enhances the toxic effects of DMBA, while supplementation with GSH can prevent DMBA-induced apoptosis. nih.govoup.com These findings underscore the critical role of oxidative stress in the molecular mechanism of DMBA's carcinogenicity and the importance of the cellular antioxidant response in mitigating this damage. nih.govnih.govresearchgate.netnih.govoup.com

This compound (DMBA) has been shown to induce apoptosis, or programmed cell death, through the modulation of key signaling pathways. oup.comacs.org This process is critical in understanding the cellular response to DMBA-induced damage.

A central player in the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like BAX and anti-apoptotic members. acs.orgmdpi.com Studies have demonstrated that DMBA treatment leads to an increase in the expression of the pro-apoptotic protein BAX. oup.comacs.org This upregulation of BAX is a crucial step that can trigger the mitochondrial release of cytochrome c, a key event in the apoptotic cascade. mdpi.com

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. DMBA exposure has been linked to the activation of caspase-3, an executioner caspase that carries out the final steps of cell death. oup.comacs.org The activation of initiator caspases, such as caspase-9 (involved in the intrinsic pathway), is also implicated. acs.org

The tumor suppressor protein p53 is a critical regulator of the cell's response to stress, including DNA damage. mdpi.comspandidos-publications.com While direct mutations of the p53 gene are not always a primary event in DMBA-induced carcinogenesis, the p53 signaling pathway is often activated. umass.eduspandidos-publications.com Activated p53 can induce the expression of pro-apoptotic genes like BAX, thereby promoting apoptosis. acs.orgmdpi.com In some experimental models, increased phosphorylation of p53 has been observed in tumors from DMBA-treated animals, indicating an activation of this pathway. nih.gov

The interplay between these proteins—the upregulation of BAX, the activation of caspases, and the involvement of the p53 pathway—forms a network that mediates DMBA's ability to induce apoptosis. oup.comacs.orgmdpi.com

This compound (DMBA) influences the progression of the cell cycle, a tightly regulated process that governs cell growth and division. A key control point in the cell cycle is the transition from the G1 phase (cell growth) to the S phase (DNA replication). wikipedia.orgnih.gov This G1/S transition is a critical juncture where the cell commits to division. wikipedia.org

The progression through the G1 phase and entry into the S phase is driven by the activity of cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK2. nih.gov These CDKs are activated by binding to their regulatory partners, the cyclins (such as cyclin D and cyclin E). nih.govnih.gov The activity of these cyclin-CDK complexes can be inhibited by CDK inhibitors, which act as brakes on the cell cycle. nih.gov

DMBA-induced carcinogenesis is associated with alterations in the expression and activity of these cell cycle regulators. nih.gov For instance, microarray analysis of mammary tissues from DMBA-treated rats has shown altered expression of genes involved in cell cycle regulation. nih.gov While the precise mechanisms are complex and can vary depending on the experimental model, the disruption of the G1/S checkpoint is a common theme. This can lead to uncontrolled cell proliferation, a hallmark of cancer. wikipedia.org The cell cycle is also subject to checkpoints that can halt progression in response to DNA damage, a known effect of DMBA. nih.govwikipedia.org

Studies have shown that in vitro exposure of T-cells to DMBA leads to a suppression of the mitogenic response, a reduction in IL-2 production, and a decreased expression of the high-affinity IL-2 receptor. nih.gov This indicates that DMBA interferes with the ability of T-cells to both produce and respond to IL-2, thereby crippling a crucial axis of the adaptive immune response. nih.gov

Furthermore, DMBA has been found to suppress various aspects of lymphocyte function. nih.govnih.gov This includes the inhibition of cytotoxic T-lymphocyte generation and the suppression of the mixed lymphocyte reaction, which is a measure of T-cell recognition and response to foreign antigens. nih.gov Interestingly, this immunosuppressive action of DMBA appears to be largely independent of the Ah locus, which is involved in the metabolism of many polycyclic aromatic hydrocarbons. nih.govnih.gov This suggests that DMBA may exert its immunotoxic effects through mechanisms that are distinct from those of other compounds in its class. nih.gov The suppression of the IL-2 pathway and the broader impairment of lymphocyte function contribute to an immunosuppressive microenvironment that can facilitate tumor development and progression. nih.gov

Proteomic analysis has been instrumental in identifying specific proteins whose expression is altered by this compound (DMBA), providing insights into the molecular mechanisms of its carcinogenicity. nih.govsemanticscholar.org These studies have revealed changes in proteins involved in a variety of cellular processes, including signal transduction, inflammation, and cell structure.

In a rat model of DMBA-induced mammary cancer, proteomic profiling using SDS-PAGE identified several proteins with altered expression. semanticscholar.org Notably, a protein with a molecular weight corresponding to HER-2 (Human Epidermal Growth Factor Receptor 2) was found to be expressed in DMBA-treated rats but not in the control group. semanticscholar.org HER-2 is a well-known oncogene, and its overexpression is a key driver in a subset of breast cancers. nih.gov The same study also suggested the expression of COX-2 (Cyclooxygenase-2), an enzyme involved in inflammation and carcinogenesis, and Vimentin, a protein associated with epithelial-to-mesenchymal transition and metastasis, in the mammary tissues of DMBA-induced rats. semanticscholar.org

Furthermore, the expression of the tumor suppressor protein p16 was also reportedly altered. semanticscholar.org In other experimental systems, such as DMBA-induced melanoma in transgenic mice, deletions and polymorphisms in the gene encoding p16 have been observed, leading to reduced or absent protein expression. nih.gov

Proteomic studies of the liver's response to DMBA have also identified changes in the abundance of various proteins, including cytochrome P450 enzymes like CYP1A2 and CYP4V3, which are involved in the metabolism of DMBA itself. nih.gov

The following table summarizes some of the key proteins whose expression has been found to be altered by DMBA, as identified through proteomic and other molecular analyses.

ProteinFunctionObserved Alteration in DMBA Models
HER-2 Receptor tyrosine kinase, oncogeneIncreased expression in mammary tumors
COX-2 Enzyme in prostaglandin (B15479496) synthesis, inflammationIncreased expression in mammary tumors
Vimentin Intermediate filament protein, cell structureIncreased expression in mammary tumors
p16 Cyclin-dependent kinase inhibitor, tumor suppressorReduced or absent expression, deletions
CYP1A2 Cytochrome P450 enzyme, metabolismIncreased abundance in liver
CYP4V3 Cytochrome P450 enzyme, metabolismDecreased abundance in liver

Table 1. Proteins with Altered Expression in Response to DMBA

Research on Experimental Carcinogenesis Models Induced by 9,12 Dimethyl 1,2 Benzanthracene

Mammary Carcinogenesis Models

DMBA-induced mammary carcinogenesis models are among the most established and frequently used systems for studying breast cancer. science-line.comscielo.br These models are valued because they reflect many characteristics of human breast cancer, including the multi-step process of tumor development. nih.gov

Rodent Models for Mammary Tumor Induction

Rodents, particularly rats and mice, are highly susceptible to mammary tumor induction by DMBA. scielo.br The susceptibility, tumor incidence, and latency period can be influenced by the strain of the animal, the administration route, and the age at which the carcinogen is introduced. nih.govscience-line.com

Several rat strains, including Sprague-Dawley and Wistar, are commonly used. scielo.br Studies have shown that a single intragastric administration of DMBA to young female Sprague-Dawley rats can lead to a 100% incidence of mammary tumors within 13 weeks. scielo.br Subcutaneous injection into the mammary fat pad is another method that effectively induces localized tumors with high incidence, reaching 100% in Sprague-Dawley rats with repeated doses, while minimizing systemic toxicity and mortality. science-line.com

In mice, strains such as BALB/c are also used. usp.br In one study using BALB/c mice, 31.43% of the animals treated with DMBA developed mammary tumors. usp.br The histological type of tumor can vary, with adenoacanthoma being a commonly diagnosed form in this strain. usp.br The choice of rodent model is critical as tumor characteristics and incidence can differ significantly between species and even strains. For instance, higher incidences of mammary tumors are often observed in rats compared to mice. usp.br

Rodent StrainTumor IncidenceLatency PeriodKey FindingsCitation
Sprague-Dawley Rats80% at 8 weeks, 100% at 13 weeks (intragastric)Tumors appear within 8 weeksHighly susceptible, developing multiple tumors per animal. scielo.br
Sprague-Dawley RatsUp to 100% (subcutaneous)Observed over a three-month periodSubcutaneous injection leads to localized, single nodules at the injection site. science-line.com
BALB/c Mice31.43% overallBegan to appear at the 10th weekDMBA administration was an efficient carcinogenesis model, with adenoacanthoma being a common tumor type. usp.br
(CBA x C3H)F1 MiceNot specifiedNot specifiedUsed as a model for mammary gland carcinoma induction with DMBA.

Molecular and Cellular Events in Mammary Tumorigenesis

The process of DMBA-induced mammary carcinogenesis involves a complex series of molecular and cellular alterations. At the molecular level, DMBA is known to cause mutations in critical genes. A hallmark of DMBA-induced tumors in mice is the mutation of the H-Ras proto-oncogene, which in turn activates the MAPK signaling pathway. spandidos-publications.com

Proteomic analyses of mammary tissues from rats with DMBA-induced cancer reveal significant changes in protein expression. f1000research.com This includes the increased expression of cancer marker proteins such as HER-2 and COX-2, and a reduction in the expression of prohibitin, a tumor suppressor protein. f1000research.com Furthermore, the expression of proteins involved in apoptosis is frequently altered. Studies have shown that DMBA-induced mammary tumors are associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9. nih.gov

Genetic studies have also highlighted the role of specific tumor suppressor genes. For example, Smad3, a key component of the TGF-β signaling pathway, has been shown to inhibit mammary tumor formation. nih.gov Mice with a heterozygous loss of the Smad3 gene exhibit a significantly higher frequency of DMBA-induced mammary tumors, providing genetic evidence for Smad3's tumor suppressor function in this model. nih.gov

Molecular TargetObserved ChangeSignificance in CarcinogenesisCitation
H-Ras Proto-oncogeneMutationActivates MAPK signaling pathway, driving tumor development. spandidos-publications.com
HER-2 and COX-2Increased expressionActivation of known cancer marker proteins. f1000research.com
Bcl-2Increased expressionInhibition of apoptosis, promoting cell survival. nih.gov
Bax, Caspase-3, Caspase-9Decreased expressionSuppression of apoptosis. nih.gov
Smad3Loss of function accelerates tumorigenesisFunctions as a tumor suppressor in the mammary gland. nih.gov

Hormonal Influences on Mammary Carcinogenesis

Hormones play a significant role in modulating the development of DMBA-induced mammary tumors. The hormonal environment can either promote or inhibit tumorigenesis. For example, progesterone (B1679170) has been studied for its effects on these tumors in Sprague-Dawley rats. nih.gov

The development of certain tumor types induced by DMBA is closely linked to hormonal production. In mice, the formation of ovarian granulosa cell tumors following DMBA treatment coincides with the continuous production of estrogen by the tumor, which in turn influences the hormonal balance. nih.gov

Furthermore, circannual rhythms in hormone levels, such as melatonin (B1676174), may influence tumor development. nih.gov Studies in Sprague-Dawley rats under controlled laboratory conditions have shown seasonal variations in the incidence and growth of DMBA-induced breast cancer. nih.gov Experiments performed in the autumn yielded a significantly lower tumor incidence compared to those performed in the spring/summer, suggesting a possible influence of seasonal variations in melatonin production. nih.gov The TGF-β signaling pathway, which has hormone-like functions, is also a major inhibitor of tumor formation in this model. nih.gov

Dietary and Chemopreventive Interventions in Mammary Models

Dietary components and chemopreventive agents can significantly alter the course of DMBA-induced mammary carcinogenesis. Research has focused on identifying compounds that can inhibit or prevent tumor development.

A combination of lycopene (B16060) and genistein (B1671435) has been shown to offer protection against DMBA-induced mammary tumors in Wistar rats. nih.gov These compounds, administered together, were more effective at inhibiting tumors and modulating the expression of apoptosis-related proteins than when administered alone. nih.gov

Other studies have investigated a multi-agent chemopreventive approach. The combined administration of sodium selenite, magnesium chloride, ascorbic acid (Vitamin C), and retinyl acetate (B1210297) (a derivative of Vitamin A) demonstrated a powerful inhibitory effect on tumor development in rats. nih.gov When all four compounds were given together, the tumor incidence was reduced to just 12%, compared to 100% in the control group that received only DMBA. nih.gov The number of tumors per animal also decreased as the number of combined agents increased, highlighting the potential of combination chemoprevention. nih.gov

Agent(s)Effect on Tumor IncidenceAnimal ModelCitation
Lycopene and Genistein (in combination)More effective in inhibiting tumors than either agent alone.Female Wistar Rats nih.gov
Sodium Selenite (SS)Reduced to 51.77%Female Adult Rats nih.gov
Magnesium Chloride (MC)Reduced to 46.4%Female Adult Rats nih.gov
Ascorbic Acid (AA)Reduced to 57.1%Female Adult Rats nih.gov
Retinyl Acetate (RA)Reduced to 48.1%Female Adult Rats nih.gov
SS + MC + AA + RAReduced to 12%Female Adult Rats nih.gov

Ovarian Follicle Toxicity and Carcinogenesis Models

In addition to its effects on the mammary gland, DMBA is a known ovarian toxicant and carcinogen. mdpi.comoup.com It causes the destruction of ovarian follicles at all stages of development, from primordial to secondary follicles. oup.comnih.gov This ovotoxicity is a critical area of study, as it can model premature ovarian failure and the initial stages of ovarian cancer. oup.comnih.gov In mice, early changes after DMBA treatment include the rapid disappearance of oocytes and follicles, which is closely correlated with the subsequent development of ovarian tumors, primarily granulosa cell tumors. nih.gov A systematic review and meta-analysis confirmed that DMBA is a significantly effective inducer of ovarian cancer in various rat strains. mdpi.com

Induction of Apoptosis in Ovarian Follicles

The destruction of ovarian follicles by DMBA is primarily mediated through the induction of apoptosis, or programmed cell death, in the granulosa and theca cells that support the oocyte. oup.comnih.gov Research using cultured rat preovulatory follicles has elucidated the mechanisms behind this process.

DMBA treatment leads to a significant increase in reactive oxygen species (ROS) within the follicles. oup.comnih.gov This rise in ROS precedes the onset of apoptosis, suggesting that oxidative stress is a key trigger. oup.comnih.gov The apoptotic process involves the upregulation of the pro-apoptotic protein BAX and the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov

The cellular antioxidant glutathione (B108866) (GSH) plays a crucial protective role. nih.gov Supplementing the cultured follicles with GSH can prevent DMBA-induced apoptosis, while depleting the follicles of their natural GSH enhances the apoptotic effect of DMBA. oup.comnih.gov These findings establish that GSH is a critical defense mechanism against the ovotoxic effects of DMBA and that ROS generation is a likely mediator of the induced apoptosis in granulosa cells. nih.gov

Event/MoleculeRole in DMBA-Induced Follicle ToxicityExperimental ObservationCitation
Reactive Oxygen Species (ROS)Mediates/triggers apoptosis.Follicular ROS levels significantly increase prior to apoptosis. oup.comnih.gov
ApoptosisPrimary mechanism of follicle destruction.DMBA induces apoptosis in granulosa and theca cells. oup.comnih.gov
BAX ProteinPromotes apoptosis.Increased number of BAX immunopositive granulosa and theca cells. nih.gov
Activated Caspase-3Executes apoptosis.Increased immunostaining for activated caspase-3 in granulosa and theca cells. nih.gov
Glutathione (GSH)Protects against apoptosis.GSH supplementation prevents, and GSH depletion enhances, DMBA-induced apoptosis. oup.comnih.gov

Role of Metabolic Enzymes in Ovarian Toxicity

The ovarian toxicity of 9,12-Dimethyl-1,2-benzanthracene (DMBA) is intricately linked to its metabolic activation and detoxification within ovarian tissues. The primary enzymes involved in the metabolic activation of DMBA are the cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert DMBA into reactive diol epoxides, such as DMBA-3,4-diol-1,2-epoxide, which can form DNA adducts and induce cellular damage. The expression and activity of these enzymes in the ovary are critical determinants of susceptibility to DMBA-induced toxicity.

Conversely, detoxification pathways play a crucial role in mitigating the harmful effects of DMBA metabolites. Enzymes such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1) are involved in this process. GSTs conjugate glutathione to the reactive metabolites of DMBA, rendering them more water-soluble and facilitating their excretion. NQO1, a cytosolic flavoprotein, detoxifies quinone-containing compounds, which can be formed during DMBA metabolism, thereby protecting cells from oxidative stress and DNA damage. The balance between the activation and detoxification enzyme activities within the ovarian follicles ultimately determines the extent of DMBA-induced ovarian damage and tumor initiation.

Influence of Physiological Factors on Ovarian Response

The response of the ovaries to this compound is significantly modulated by various physiological factors, with age and hormonal status being paramount. Studies have shown that the age at which an animal is exposed to DMBA can greatly influence the severity of ovarian damage. For instance, younger, pubertal animals often exhibit greater sensitivity to the toxic effects of DMBA compared to older, reproductively senescent animals. This increased susceptibility in younger animals is thought to be related to the higher rates of follicular development and cell proliferation in their ovaries, providing more targets for the carcinogenic actions of DMBA metabolites.

Skin Carcinogenesis Models

This compound is a cornerstone in the study of skin carcinogenesis, primarily through the well-established two-stage model of tumor initiation and promotion. This model has provided invaluable insights into the molecular and cellular events that drive the development of skin cancer.

Two-Stage Carcinogenesis Protocols in Research

The two-stage skin carcinogenesis protocol involves the application of a single, sub-carcinogenic dose of an initiator, such as this compound, to the skin of a laboratory animal, typically a mouse. This initiation step is followed by repeated applications of a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA). DMBA acts as a potent initiator by causing irreversible DNA damage in the epidermal cells. The subsequent long-term treatment with a promoter like TPA does not cause mutations itself but rather induces chronic inflammation, sustained cell proliferation, and altered gene expression, which allows for the clonal expansion of the initiated cells, leading to the formation of benign papillomas. A subset of these papillomas can then progress to malignant squamous cell carcinomas. This model has been instrumental in dissecting the distinct stages of cancer development and for testing potential chemopreventive agents.

Genetic Susceptibility and Resistance in Skin Models

The susceptibility to this compound-induced skin carcinogenesis varies significantly among different strains of mice, highlighting the strong influence of genetic background. For example, the SENCAR (SENsitivity to CARcinogenesis) mouse strain has been selectively bred for high susceptibility to the two-stage skin carcinogenesis protocol and develops a large number of skin tumors in response to DMBA and TPA treatment. In contrast, strains like the C57BL/6 mouse are relatively resistant to the development of skin tumors under the same protocol.

This genetic disparity in susceptibility has been linked to variations in genes involved in carcinogen metabolism, DNA repair, immune response, and cellular proliferation. The study of these genetically diverse mouse strains provides a powerful tool to identify and characterize the genes that modulate susceptibility and resistance to chemical carcinogenesis.

Molecular Targets in Skin Tumor Development (e.g., p53, NQO1)

The molecular mechanisms underlying this compound-induced skin tumor development involve the alteration of key regulatory genes, with the tumor suppressor gene p53 being a prominent target. DMBA metabolites can cause specific mutations in the p53 gene, leading to the inactivation of its protein product. The p53 protein plays a critical role in maintaining genomic stability by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to DNA damage. Loss of p53 function allows cells with DMBA-induced DNA damage to bypass these protective checkpoints, proliferate, and accumulate further genetic alterations, a crucial step in tumor progression.

Another important molecular target is NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a phase II detoxification enzyme that protects cells against the carcinogenic effects of quinones, which can be generated during DMBA metabolism. Polymorphisms in the NQO1 gene that result in reduced or absent enzyme activity have been associated with increased susceptibility to certain cancers. In the context of DMBA-induced skin carcinogenesis, higher levels of NQO1 activity are thought to be protective by detoxifying reactive DMBA metabolites and reducing oxidative stress.

Molecular TargetFunction in Normal CellsRole in DMBA-Induced Skin Carcinogenesis
p53 Tumor suppressor; regulates cell cycle arrest, DNA repair, and apoptosis.Mutation and inactivation by DMBA metabolites lead to uncontrolled cell proliferation and tumor progression.
NQO1 Detoxification enzyme; protects against carcinogenic quinones and oxidative stress.Higher activity is protective by detoxifying DMBA metabolites; reduced activity may increase susceptibility.

Cellular Kinetics in Epidermal Response

The application of this compound to the skin induces significant alterations in epidermal cellular kinetics, which are fundamental to the initiation of carcinogenesis. Following exposure to DMBA, there is an initial wave of apoptosis (programmed cell death) as the tissue attempts to eliminate cells with irreparable DNA damage. This is often followed by a compensatory increase in cell proliferation as the epidermis works to repair the tissue damage.

However, in the context of carcinogenesis, some cells with DMBA-induced mutations may evade apoptosis and enter a state of sustained proliferation, particularly under the influence of a tumor promoter. This altered balance between cell death and cell division, coupled with the selective clonal expansion of initiated cells, is a hallmark of the early stages of skin tumor development. The study of these changes in cellular kinetics provides critical insights into the mechanisms by which DMBA initiates the carcinogenic process in the skin.

Other Organ-Specific Carcinogenesis Models

The versatility of this compound (DMBA) as a carcinogen is further demonstrated in various organ-specific experimental models. These models are instrumental in dissecting the multistage process of carcinogenesis in tissues such as the pancreas, oral mucosa, and liver, providing valuable insights into organ-specific responses to chemical carcinogens.

Pancreatic Carcinogenesis Models

The direct implantation of DMBA into the pancreas of rats has been established as a method for inducing pancreatic ductal adenocarcinoma that mirrors the histological characteristics of the human disease. nih.gov This model is crucial for studying the progression from normal pancreatic tissue to invasive cancer.

The carcinogenic process in these models is characterized by a sequence of histopathological changes. Initially, the pancreatic tissue exhibits inflammation, which then progresses to ductal hyperplasia, atypia, and dysplasia. nih.gov These precursor lesions are considered preneoplastic and are observed as early as three months after DMBA administration. Invasive pancreatic ductal adenocarcinoma typically becomes evident by six months. nih.gov Studies have shown that by 10 months post-treatment, the prevalence of pancreatic cancer in DMBA-treated rats can be as high as 39%. nih.gov

Research has also focused on the cellular and molecular phenotype of these DMBA-induced pancreatic tumors. Immunohistochemical analyses have revealed that the induced adenocarcinomas express markers consistent with a ductal phenotype, similar to what is observed in human pancreatic cancer. nih.gov Specifically, these tumors show strong expression of keratin (B1170402) and cytokeratin 19. nih.gov The expression of ductal markers even in the early stages of tumor development suggests a ductal cell of origin for these cancers. nih.gov

The development of these models, which recapitulate the progression from normal epithelium to neoplasia, provides a valuable tool for investigating the morphological and molecular mechanisms that underpin the early stages of pancreatic carcinogenesis. nih.gov

Table 1: Histopathological Progression in DMBA-Induced Pancreatic Carcinogenesis in Rats

Time PointHistopathological FindingsPrevalence of Pancreatic Cancer
3 Months Inflammation, Ductal Hyperplasia, Atypia, Dysplasia-
6 Months Invasive Pancreatic Ductal AdenocarcinomaFirst evidence of invasive cancer
9 Months Established Adenocarcinomas-
10+ Months Invasive Pancreatic Ductal Adenocarcinoma39% (19 of 49)

Data sourced from studies on direct implantation of DMBA into the rat pancreas. nih.gov

Oral Mucosal Carcinogenesis Models (e.g., Hamster Cheek Pouch)

The hamster cheek pouch model is a widely utilized and well-characterized system for studying oral carcinogenesis induced by DMBA. tandfonline.comnih.gov This model's significance lies in its ability to simulate the multistage development of squamous cell carcinomas of the human oral mucosa. tandfonline.com The anatomical and histological features of the hamster buccal pouch, which is lined with thin keratinizing squamous epithelia, make it an ideal site for such studies. tandfonline.com

Topical application of DMBA to the hamster cheek pouch consistently leads to the development of squamous cell carcinoma. nih.govoup.com The carcinogenic process is marked by a predictable sequence of events, starting with hyperplasia, progressing to papilloma and dysplasia, and ultimately culminating in carcinoma. oup.com This progression closely mimics the development of human oral leukoplakia and subsequent cancer. oup.com

The accessibility of the hamster cheek pouch allows for easy examination and follow-up of the lesions throughout the experimental period. nih.gov This has made it an excellent model for testing the efficacy of chemopreventive agents. nih.govoup.com For instance, studies have investigated the inhibitory effects of various compounds on the incidence, number, and size of visible tumors in this model. nih.gov

Histopathological examination of the cheek pouch tissue in DMBA-treated hamsters reveals severe hyperkeratosis, hyperplasia, and dysplasia, leading to well-differentiated squamous cell carcinoma. phcog.com The model has been instrumental in studying the molecular and biochemical alterations that occur during oral carcinogenesis, including changes in the expression of microRNAs and the investigation of various signaling pathways. researchgate.net

Table 2: Stages of DMBA-Induced Oral Carcinogenesis in the Hamster Cheek Pouch

StageCharacteristics
Initiation Application of DMBA induces initial genetic changes in the oral mucosa.
Promotion Continued exposure leads to the development of visible lesions.
Progression Lesions advance from hyperplasia and dysplasia to invasive squamous cell carcinoma.

This table outlines the general multi-step process observed in the hamster cheek pouch model. tandfonline.com

Liver Responses in Carcinogenesis Models

The liver plays a central role in the metabolism of DMBA, a process that is requisite for its carcinogenic activity. medicopublication.complos.org The metabolic activation of DMBA by mixed function oxidases, primarily in the liver, leads to the formation of reactive metabolites, including the ultimate carcinogenic product, trans-3,4-dihydrodiol-1,2-epoxide. medicopublication.complos.org These metabolites can then circulate throughout the body, forming DNA adducts and inducing mutations. researchgate.net

While DMBA is a potent carcinogen in various tissues, its direct carcinogenic effect on the liver itself can vary depending on the experimental model and conditions. medicopublication.com However, the liver is consistently subject to the toxic effects of DMBA and its metabolites. plos.org These toxic effects manifest as the production of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. medicopublication.com

Studies have reported significant alterations in liver function in animals treated with DMBA. undip.ac.id These changes include elevated levels of serum liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), which are indicative of hepatocellular damage. undip.ac.id Histopathological examinations of the liver in DMBA-treated animals have revealed injured hepatocytes with extensive cytoplasmic vacuolization, necrosis, and hyperchromatic nuclei. nih.gov

In some experimental settings, DMBA has been shown to induce hepatocellular carcinoma. medicopublication.comnih.gov The carcinogenic process in the liver is often associated with the modulation of phase I and phase II metabolizing enzymes and antioxidant enzymes. plos.org For example, an increase in the activity of enzymes like DT-diaphorase and γ-glutamyl transpeptidase has been observed in the livers of DMBA-treated animals, which can be indicative of oxidative stress and a higher risk of cancer development. plos.org

Table 3: Common Liver Responses to DMBA in Experimental Models

Response CategorySpecific Findings
Metabolic Activation Conversion of DMBA to carcinogenic metabolites by liver enzymes. medicopublication.complos.org
Hepatotoxicity Increased serum levels of ALT and AST. undip.ac.id Histological evidence of hepatocyte injury, necrosis, and vacuolization. nih.gov
Oxidative Stress Production of reactive oxygen species (ROS). medicopublication.com Alterations in antioxidant enzyme activities. plos.org
Carcinogenesis Induction of hepatocellular carcinoma in some models. medicopublication.comnih.gov Modulation of enzymes associated with cancer risk. plos.org

Advanced Research Methodologies in 9,12 Dimethyl 1,2 Benzanthracene Studies

Analytical Techniques for Detection and Quantification in Research Samples

A variety of analytical methods are employed to accurately measure DMBA and its metabolites in diverse biological and environmental matrices. These techniques offer high sensitivity and specificity, crucial for understanding its metabolic fate.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DMBA and its metabolites. nih.govresearchgate.net It is frequently used to separate and identify various metabolic products from in vitro and in vivo experimental systems. nih.govnih.govnih.gov HPLC methods, often coupled with diode-array detection, can be validated for monitoring DMBA in different biological matrices, such as liver and kidney tissues. nih.govresearchgate.net For instance, a method using a diode-array detector set at 290 nm has been successfully developed for this purpose. nih.govresearchgate.net

The power of HPLC is demonstrated in its ability to separate a complex mixture of DMBA metabolites produced by various cell types. In studies with Syrian hamster embryo cells, HPLC was used to analyze the metabolism of DMBA and its analogues. nih.gov Similarly, it was instrumental in studying DMBA metabolism in rat mammary epithelial cells, where it helped to distinguish different metabolic profiles. nih.gov The technique is sensitive enough to identify the DMBA-trans-3,4-diol as a major mutagenic metabolite in cell-mediated assays. nih.gov

A specific application of HPLC for analyzing DMBA metabolites from rat liver supernatant is detailed in the table below.

Table 1: HPLC Conditions for DMBA Metabolite Analysis

ParameterSpecification
Column SUPELCOSIL™ LC-18 (25 cm × 4.6 mm, 5 µm particles)
Mobile Phase Gradient from 50:50 methanol:water to 100% methanol
Flow Rate 0.8 mL/min
Detector Fluorescence
Sample Source Rat liver, 9000 × g supernatant fraction

Data from Sigma-Aldrich product application note. sigmaaldrich.com

When combined with mass spectrometry (LC-MS), the technique provides even greater specificity and structural information about the metabolites. The compatibility of HPLC with other methods like voltammetry has been shown, with HPLC achieving a detection level for DMBA as low as 3.82 x 10⁻⁹ M. nih.govresearchgate.net

Luminescence Spectrometry (e.g., Shpol'skii Effect)

Luminescence spectrometry, including fluorescence spectroscopy, is another valuable tool in DMBA research. The compound is known to exhibit a maximum fluorescence at 440 nm. drugfuture.com This intrinsic property is leveraged for its detection. In comparative metabolism studies, fluorescence spectroscopy has been used in conjunction with HPLC to analyze DMBA and its non-carcinogenic analogue in Syrian hamster embryo cells. nih.gov

The Shpol'skii effect, a spectroscopic technique that produces highly resolved, line-like emission spectra of molecules trapped in a suitable matrix (often an n-alkane) at low temperatures, is particularly suited for the analysis of PAHs. While direct studies on DMBA using this effect are not detailed in the provided context, the technique's application to parent compounds like anthracene (B1667546) and benzoanthracene highlights its potential for achieving high selectivity and sensitivity in complex mixtures, which would be advantageous for DMBA analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a standard method for the analysis of organic compounds like DMBA. nih.govnist.gov It is listed as a valid procedure for the detection of 7,12-dimethylbenz(a)anthracene in water samples under EPA methods. nih.gov The NIST WebBook also references GC/MS as a key analytical technique for the characterization of DMBA isomers. nist.gov In some research, metabolites initially separated and detected by HPLC are compared chromatographically to standards previously identified on a larger scale by GC/MS, underscoring the complementary nature of these two powerful techniques. nih.gov

Spectrophotometric Methods

Spectrophotometric methods are utilized in DMBA research, particularly for quantifying biochemical changes that occur in response to the compound. For example, in studies investigating the induction of apoptosis in cultured preovulatory follicles by DMBA, a microplate reader was used to measure absorbance at 412 nm. oup.com This measurement was part of an assay to monitor the formation of 5-thio-2-nitrobenzoic acid (TNB) for the quantification of total glutathione (B108866) (GSH) and glutathione disulfide (GSSG), key markers of oxidative stress. oup.com

Voltammetric Techniques

Electrochemical methods, specifically adsorptive transfer stripping voltammetry (AdTSV), have been successfully applied for the determination of DMBA in research samples. nih.govresearchgate.net This technique, when used with a pencil-lead graphite (B72142) electrode, provides a sensitive and simple alternative or complement to HPLC. nih.govresearchgate.net Research has demonstrated that AdTSV is compatible with HPLC for measuring DMBA concentrations in biological samples from treated rats. nih.govresearchgate.net

Table 2: Comparative Detection Limits of HPLC and AdTSV for DMBA

Analytical MethodDetection Limit (Molar)Detection Limit (ppb)
HPLC 3.82 x 10⁻⁹ M0.98 ppb
AdTSV 6.73 x 10⁻⁹ M1.73 ppb

Data from Yardim et al., 2012. nih.govresearchgate.net

In Vitro Experimental Systems

In vitro (cell-based) experimental systems are indispensable for dissecting the molecular mechanisms of DMBA's action, its metabolism, and its cytotoxic effects without the complexities of a whole organism. These systems allow for controlled exposure and detailed analysis of cellular responses.

Various cell and organ culture models have been employed in DMBA research:

Rat Mammary Epithelial Cells: These cells have been used to investigate differences in DMBA metabolism that may correlate with susceptibility to carcinogenesis. nih.gov Studies using this system revealed that while metabolic profiles were qualitatively similar across different rat groups, the quantity and type of major metabolites (like trans-8,9-dihydrodiol versus more polar metabolites) varied, suggesting a link between metabolic pathways and susceptibility. nih.gov

Syrian Hamster Embryo (SHE) Cells: SHE cells are another model used to study DMBA metabolism. nih.gov Research with these cells showed that the primary organic extractable metabolite was the 8,9-dihydro-dihydroxydiol. nih.gov

Chinese Hamster V79 Cells: To study mutagenesis, a cell-mediated assay using Chinese hamster V79 cells co-cultured with metabolically competent golden hamster cells has been employed. nih.gov This system identified the DMBA-trans-3,4-diol as a potent mutagenic metabolite, which is significantly more active than the parent DMBA compound. nih.gov

Cultured Preovulatory Rat Follicles: A whole follicle culture system serves to investigate DMBA's effects on antral follicles. oup.com This model has been used to demonstrate that DMBA induces apoptosis, preceded by a rise in reactive oxygen species (ROS), and that this effect can be prevented by the antioxidant glutathione. oup.com

Neonatal Rat Ovaries: Organ cultures of neonatal rat ovaries are used to study acute exposure effects. nih.gov This system has shown that DMBA can cause a concentration-dependent depletion of specific follicle types and alter the expression of genes involved in xenobiotic metabolism, oxidative stress, and cell signaling pathways. nih.gov

Table 3: Summary of In Vitro Systems and Key Findings in DMBA Research

In Vitro SystemKey Research FocusSelected Findings
Rat Mammary Epithelial Cells Metabolism & Carcinogenesis SusceptibilityProduction of trans-8,9-dihydrodiol and polar metabolites varies with susceptibility. nih.gov
Syrian Hamster Embryo (SHE) Cells Comparative MetabolismIdentified 8,9-dihydro-dihydroxydiol as a major metabolite. nih.gov
Chinese Hamster V79 Cells MutagenesisIdentified DMBA-trans-3,4-diol as a highly mutagenic metabolite. nih.gov
Cultured Rat Preovulatory Follicles Apoptosis & Ovarian ToxicityDMBA induces apoptosis via a mechanism involving reactive oxygen species (ROS). oup.com
Neonatal Rat Ovaries (in culture) Acute Ovarian Toxicity & Gene ExpressionCauses follicle depletion and increases expression of genes related to xenobiotic metabolism and oxidative stress. nih.gov

In Vivo Experimental Models

Rodent models have been instrumental in elucidating the carcinogenic properties of DMBA and are widely used in cancer research. usp.br

Rats: The Sprague-Dawley rat is a commonly used model for DMBA-induced mammary carcinogenesis. f1000research.comf1000research.com Studies in these rats have investigated the effects of DMBA on macromolecule synthesis in mammary epithelial cells and have explored the proteomic profile of DMBA-induced tumors. oup.comf1000research.comf1000research.com Different rat strains exhibit varying susceptibility to DMBA-induced mammary cancer. For example, Wistar/Furth rats are highly susceptible, Copenhagen rats are resistant, and Fischer 344 rats show intermediate susceptibility. nih.gov This differential susceptibility is thought to be controlled by specific genes that act at later stages of the carcinogenic process. nih.gov Rat models have also been used to study DMBA-induced ovarian cancer and preovulatory follicle destruction. oup.commdpi.com

Mice: Various mouse strains, including BALB/c and B6C3F1, are used in DMBA carcinogenesis studies. usp.br DMBA administration to BALB/c mice has been shown to be an effective model for inducing mammary and lung cancer. usp.br The murine skin carcinogenesis model, which involves initiation with DMBA followed by promotion, is a classic system for studying the stages of tumor development. nih.gov DMBA is also known to suppress the immune system in mice, affecting both humoral and cellular immunity. nih.govkoreascience.kr

Hamsters: The Golden Syrian hamster is a well-established model for DMBA-induced oral carcinogenesis, particularly in the cheek pouch. nih.govnih.gov This model is highly reproducible and allows for the study of the progression from precancerous lesions to squamous cell carcinoma. nih.gov Hamsters have also been used to study DMBA-induced sarcomas. scispace.com

Interactive Data Table: Rodent Models in DMBA Research

Rodent ModelKey Research ApplicationsSelected Findings
Rat (Sprague-Dawley, Wistar/Furth, etc.) Mammary carcinogenesis, ovarian cancer, proteomicsDifferential strain susceptibility to mammary tumors; DMBA induces changes in protein expression and macromolecule synthesis. nih.govoup.comf1000research.comf1000research.commdpi.com
Mouse (BALB/c, B6C3F1, etc.) Skin carcinogenesis, mammary and lung cancer, immunotoxicityClassic model for initiation-promotion studies; DMBA induces various tumor types and suppresses immune responses. nih.govusp.brnih.govkoreascience.kr
Hamster (Golden Syrian) Oral carcinogenesis (cheek pouch), sarcoma inductionReproducible model for studying the development of squamous cell carcinoma. nih.govnih.govscispace.com

The advent of genetically modified animal models has provided powerful tools to investigate the role of specific genes in DMBA-induced carcinogenesis.

MMTV-ErbB2 transgenic mice, which overexpress the ErbB2 (HER2/neu) oncogene in the mammary gland, are a clinically relevant model for studying gene-environment interactions. nih.gov Studies have shown that DMBA exposure promotes mammary tumorigenesis in these mice, in part by enhancing the activation of the ErbB2 and estrogen receptor signaling pathways and by inducing genomic instability. nih.gov

Heterozygous BALB/c Trp53 knockout mice, which have a deficiency in the p53 tumor suppressor gene, exhibit accelerated mammary carcinoma development following DMBA administration. nih.govnih.gov DMBA-induced tumors in this model are often characterized by mutations in the Hras gene. nih.gov Crossing MMTV-Neu transgenic mice with p53 knockout mice creates a model that more closely mimics the genetic makeup of some human breast cancers and has been used for chemoprevention studies. cngb.org

The iWnt transgenic mouse model, which allows for inducible, mammary-specific activation of the Wnt signaling pathway, has been used to create a multistage mammary carcinogenesis model. nih.gov In this model, a sub-carcinogenic dose of DMBA acts as an initiator, inducing Hras mutations in long-lived premalignant clones that can then be promoted by Wnt pathway activation. nih.gov

Whole exome and RNA sequencing of DMBA-induced mammary tumors in mice have revealed a high incidence of activating mutations in the Pik3ca gene, which are also common in human luminal breast carcinomas. nih.gov This finding supports the use of this model for preclinical testing of therapies targeting the PI3K/Akt/mTOR pathway. nih.gov

Molecular imaging techniques offer non-invasive ways to visualize and quantify biological processes in living animals, providing longitudinal data on tumor development and response to therapy.

Positron Emission Tomography (PET) with the glucose analog 2-deoxy-2-[18F]-fluoro-D-glucose (18F-FDG) is a key molecular imaging modality used in DMBA research. nih.gov In the DMBA/TPA mouse skin carcinogenesis model, 18F-FDG microPET has been used to monitor glucose metabolism during tumor development. nih.gov Studies have shown that 18F-FDG uptake is significantly higher in papillomas and squamous cell carcinomas compared to the surrounding skin, reflecting the increased glucose utilization of tumor cells. nih.gov This technique allows for the longitudinal analysis of individual tumors as they progress. nih.gov While deep learning models are being developed for automated tumor detection and segmentation in clinical PET images, their application in preclinical DMBA research is an area of potential future development. arxiv.org

Synthetic Approaches for Research Analogues and Probes

The synthesis of analogues and probes of 9,12-Dimethyl-1,2-benzanthracene (DMBA), also known as 7,12-Dimethylbenz[a]anthracene (B13559), is fundamental to advancing research into its mechanisms of action, metabolism, and carcinogenicity. These synthetic molecules, which include isotopically labeled compounds and derivatives that mimic metabolic intermediates, serve as indispensable tools for a variety of experimental studies.

A significant focus in this area has been the preparation of specifically labeled DMBA variants to trace their metabolic fate and identify DNA adducts. One established method involves the synthesis of deuterium (B1214612) (²H)-labeled benz[a]anthracenes and their dimethylated counterparts. iaea.org This approach allows for the precise tracking of the molecule in biological systems without altering its chemical properties.

The synthesis of these labeled compounds often begins with a [2+4] cycloaddition reaction between 1,4-naphthoquinone (B94277) and a substituted styrene (B11656) to create bromobenz[a]anthracene-7,12-diones (BADs). iaea.org These intermediates can then be converted to the corresponding bromobenz[a]anthracenes (BAs) through reduction. The bromo-substituent serves as a handle for the introduction of the isotopic label. The final labeling is achieved by treating the bromo-compound with t-butyllithium followed by quenching with deuterium oxide, which results in a high incorporation of deuterium. iaea.org

To produce the dimethylated and labeled version, the bromo-BAD intermediates are treated using a classical Grignard procedure to yield bromo-7,12-dimethylbenz[a]anthracenes (DMBAs). iaea.org A subsequent reduction with lithium aluminum deuteride (B1239839) introduces the deuterium label. iaea.org This multi-step process provides a reliable pathway to specifically labeled DMBA for use in metabolic and mechanistic studies.

Another key area of synthetic effort is the creation of probes that represent the major metabolites of DMBA. Fungal metabolism studies with Cunninghamella elegans have identified DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol as significant metabolites, along with their 7-hydroxymethyl and 12-hydroxymethyl derivatives. nih.gov The synthesis of these dihydrodiols and hydroxylated forms is crucial for investigating their biological activities and their roles as proximate carcinogens. These synthetic standards are essential for accurately identifying and quantifying metabolites in complex biological samples.

Furthermore, research into DMBA's interaction with DNA has identified specific adducts, such as syn- and anti-diol-epoxide deoxyadenosine (B7792050) and deoxyguanosine adducts. nih.gov The chemical synthesis of these adducts as analytical standards is a highly specialized and critical endeavor that enables researchers to confirm the structures of adducts formed in vivo and to study their repair and mutagenic potential.

The following table summarizes key synthetic approaches for generating research analogues of this compound.

Analogue/Probe Type Synthetic Strategy Key Intermediates Final Product Example Reference
Isotopically Labeled[2+4] Cycloaddition, Grignard Reaction, ReductionBromobenz[a]anthracene-7,12-diones (BADs)²H-labeled 7,12-Dimethylbenz[a]anthracene iaea.org
MetabolicFungal Biotransformation or Multi-step Chemical SynthesisNot specified7,12-Dimethylbenz[a]anthracene-trans-8,9-dihydrodiol nih.gov
DNA AdductsComplex Multi-step Organic SynthesisDiol-epoxide precursorsanti-Diol-epoxide deoxyguanosine adduct nih.gov

Research on Environmental Occurrence and Fate of 9,12 Dimethyl 1,2 Benzanthracene

Sources and Environmental Distribution (as a PAH)

As a polycyclic aromatic hydrocarbon, 9,12-Dimethyl-1,2-benzanthracene originates from various natural and anthropogenic processes, leading to its distribution across different environmental compartments.

Formation during Combustion and Pyrolysis of Organic Materials

This compound is not produced commercially for widespread use but is primarily formed as a byproduct of the incomplete combustion or pyrolysis of organic materials. researchgate.net This process is a common characteristic of all polycyclic aromatic hydrocarbons. The generation of DMBA is specifically noted during the combustion of organic matter, such as in cigarette smoke. nih.gov Its parent compound, benz(a)anthracene, is also formed during the burning of wood and is found in automobile exhaust, indicating similar high-temperature formation pathways for DMBA. mst.dk The presence of a sterically bulky methyl group can influence the formation and reactivity of the molecule compared to its parent compound. nih.gov

Presence in Specific Environmental Matrices

Due to its formation processes, this compound has been identified in various environmental and product matrices. Its detection is a marker for pollution from combustion sources.

Mineral Oils and Coal Tars: this compound has been detected in standard mineral oil at a concentration of 0.22 µg per 10 g. ctdbase.org Furthermore, it was found in four out of six samples of medicinal white mineral oils at concentrations ranging from 5.1 to 10.2 µg/kg. ctdbase.org The parent compound, benz(a)anthracene, is a known component of coal tar, suggesting that DMBA is also likely to be present in this complex mixture. mst.dk

Tobacco Smoke: The compound is a known constituent of tobacco smoke. ctdbase.orgcaymanchem.com Chronic exposure to DMBA generated from organic matter combustion, including cigarette smoke, has been documented in scientific studies. nih.gov While specific concentrations in mainstream smoke can vary, its presence is a significant route of human exposure.

Fossil Fuels and Vehicle Emissions: As a product of incomplete combustion, DMBA is associated with fossil fuel use. It has been detected in diesel exhaust. nih.gov Studies on vehicle emissions have identified its parent compound, benz(a)anthracene, in the dust collected from inside cars with both diesel and gasoline engines, and this correlates with ambient air levels. pjoes.com Total PAH concentrations in the exhaust from diesel engines have been measured in the range of 48.3 to 128.2 ng/m³. drugfuture.com

Sediments, Soils, Air, and Water: Due to atmospheric fallout and other transport mechanisms, PAHs like DMBA are distributed in the wider environment. In soil, the persistence of DMBA is influenced by its strong adsorption to organic carbon, making it relatively immobile. ctdbase.org The half-life of DMBA in Captina silt loam and McLaurin sandy loam has been determined to be 20 and 28 days, respectively. ctdbase.org In aquatic systems, a study found that 20-40% of the compound was sorbed in water and wastewater samples. ctdbase.org Although it is not readily soluble in water, its presence has been confirmed in aquatic environments. uri.eduresearchgate.net

Table 1: Reported Concentrations of this compound in Various Matrices

Environmental Matrix Reported Concentration Reference
Standard Mineral Oil 0.22 µg / 10 g ctdbase.org
Medicinal White Mineral Oils 5.1 - 10.2 µg/kg ctdbase.org
Captina Silt Loam (Half-life) 20 days ctdbase.org
McLaurin Sandy Loam (Half-life) 28 days ctdbase.org

Environmental Transformation and Persistence

Once released into the environment, this compound is subject to various transformation processes that determine its persistence and fate.

Biotransformation in Environmental Systems

Microorganisms play a crucial role in the transformation of DMBA in the environment. Several fungal strains have been shown to metabolize the compound. For instance, Cunninghamella elegans and Syncephalastrum racemosum can transform DMBA into various hydroxylated and conjugated metabolites. nih.gov The extent of metabolism varies between species, with organic-soluble metabolites ranging from 6% to 28% and water-soluble metabolites from 1% to 33% after a 5-day incubation period. nih.gov Bacterial species such as Pseudomonas aeruginosa and fungi like Penicillium notatum have also been shown to produce methyl-hydroxylated metabolites of DMBA. scienceopen.com This microbial metabolism is a key process in the detoxification of the compound in the environment. nih.gov

Degradation Pathways

This compound can be degraded through both biological and abiotic processes.

Microbial Degradation: Fungi such as Syncephalastrum racemosum metabolize DMBA primarily to 7-hydroxymethyl-12-methylbenz(a)anthracene and 7,12-dihydroxymethylbenz(a)anthracene. nih.gov Cunninghamella elegans produces a wider range of dihydrodiols. nih.gov The degradation of the parent compound, benz(a)anthracene, by the ligninolytic fungus Irpex lacteus proceeds through benz[a]anthracene-7,12-dione, which is then further broken down into simpler molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov This suggests similar ring-cleavage pathways may be involved in the ultimate degradation of DMBA.

Photodegradation: DMBA is susceptible to photooxidation. In aqueous solutions, exposure to laboratory lighting can induce its degradation into products such as 7,12-epidioxy-7,12-dihydro-7-12-dimethyl-, 7,12-dione, and various hydroxymethyl and formyl derivatives. nih.gov One study in an enclosed marine ecosystem demonstrated that 95% of the added DMBA was apparently photodegraded within just 12 hours. ctdbase.org This rapid photodegradation is a significant environmental fate process, especially in surface waters.

Bioaccumulation and Transport in Biological Systems

Due to its chemical properties, this compound has a high potential to accumulate in living organisms and be transported through food webs.

The compound is highly lipophilic, meaning it has a tendency to dissolve in fats and lipids rather than water. This property is a key driver of its bioaccumulation. The estimated Bioconcentration Factor (BCF) for DMBA is 3,100, which indicates a very high potential for it to accumulate in aquatic organisms from the surrounding water, provided it is not metabolized by the organism. ctdbase.org

Once in an organism, DMBA is not static. It is transported to various tissues and undergoes metabolic activation. In rodents, after oral administration, DMBA was not detectable in serum due to rapid biotransformation, but was found to have deposited in the liver and to a lesser extent in the kidneys. The metabolic activation of DMBA, primarily by cytochrome P450 enzymes, leads to the formation of highly reactive metabolites like diol epoxides. researchgate.net These metabolites can bind to cellular macromolecules like DNA, a critical step in its toxic action. Although not a persistent organic pollutant in the strictest sense, its administration can lead to long-lasting effects on biological systems.

Transport Mechanisms (e.g., Chylomicrons)

The transport of the highly lipophilic this compound within organisms is intrinsically linked to the transport systems for dietary lipids. Because lipids like triglycerides and cholesterol are insoluble in the aqueous environment of the blood, they are packaged into lipoproteins for circulation. wikipedia.org

Chylomicrons are large triglyceride-rich lipoproteins produced in the enterocytes (cells of the small intestine) following the digestion and absorption of dietary fats. nih.gov After dietary fats are broken down and absorbed, they are re-esterified into triglycerides within the enterocytes and then packaged, along with cholesterol and other lipids, into chylomicrons. nih.gov These nascent chylomicrons are then secreted into the lymphatic system and eventually enter the bloodstream. nih.gov

Due to its lipophilic nature, DMBA absorbed from the diet is incorporated into these chylomicrons in the small intestine. nih.gov This allows for its transport away from the intestine via the lymphatic system and into the systemic circulation. Once in the bloodstream, chylomicrons deliver their lipid (and associated lipophilic compound) content to various tissues, particularly adipose tissue for storage and other tissues for energy.

While chylomicrons are the primary transporters of dietary fats and associated lipophilic compounds, other lipoproteins such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL) also play a role in the transport of lipophilic substances in the circulation. wikipedia.org Although specific studies detailing the binding of DMBA to LDL and HDL are limited, it is a general principle that lipophilic compounds can associate with these lipoproteins for transport throughout the body. wikipedia.org This broader lipoprotein-mediated transport system facilitates the distribution of DMBA to a wide range of tissues, as evidenced by its detection in organs like the liver, lungs, kidneys, brain, and mammary glands. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Derivatives of 9,12 Dimethyl 1,2 Benzanthracene

Investigation of Functional Group Modifications and their Impact on Biological Activity

Modifications to the functional groups of DMBA have a significant impact on its biological activity, primarily by altering its metabolic activation and detoxification pathways. The cytochrome P-450 enzyme system plays a crucial role in metabolizing DMBA, leading to the formation of various derivatives with differing carcinogenic potentials. nih.gov

Hydroxylation is a key metabolic process. The liver microsomal cytochrome P-450 system metabolizes DMBA into highly adrenocorticolytic agents, including 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA). nih.gov In induced livers, the metabolism shifts towards ring-hydroxylated metabolites, which are then converted to dihydrodiols and phenols by adrenal microsomes and cells. nih.gov Hydroxylation at the C7- and C12-methyl groups are major oxidation products. nih.gov The formation of these hydroxylated metabolites, along with various dihydrodiols such as DMBA-3,4-DHD, 8,9-DHD, and 5,6-DHD, proceeds via different enzyme systems. capes.gov.br

The introduction of a fluorine atom also alters the biological activity. For instance, the position of the fluorine substituent on the DMBA molecule can either enhance, have no effect on, or decrease its tumor-initiating activity. nih.gov These modifications underscore the principle that even minor structural changes can lead to significant differences in the biological outcomes of DMBA exposure.

Table 1: Impact of Functional Group Modifications on the Biological Activity of DMBA

ModificationResulting Compound/MetaboliteImpact on Biological ActivityReference(s)
Methyl Group Hydroxylation7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA)A primary metabolite with high adrenocorticolytic activity. nih.gov nih.gov
Ring HydroxylationDihydrodiols and PhenolsFormed in induced livers and are further metabolized by adrenal tissues. nih.gov nih.gov
Fluorination (Position 9)9-Fluoro-DMBATumor-initiating activity is approximately the same as the parent DMBA. nih.gov nih.gov
Fluorination (Position 10)10-Fluoro-DMBAExhibits greater tumor-initiating activity than the parent DMBA. nih.gov nih.gov
Fluorination (Position 4)4-Fluoro-DMBAWeakly active as a tumor initiator. nih.gov nih.gov

Comparative Studies with Related Polycyclic Aromatic Hydrocarbons

Comparative studies between DMBA and other PAHs provide valuable insights into the structural features that govern carcinogenicity. Benzo(a)pyrene (BP), another well-studied PAH, exhibits different biological effects compared to DMBA. For example, both are known to be immunosuppressive, but they affect bone marrow cells differently. DMBA treatment in mice leads to a significant decrease in total bone marrow cellularity, a phenomenon not observed with BP treatment. nih.gov Specifically, DMBA depletes pro/pre B-lymphocytes, immature B-lymphocytes, and Gr-1+ cells of the myeloid lineage more severely than BP. nih.gov

Studies have also drawn comparisons with other PAHs like 3-methylcholanthrene (B14862) (3-MC). Along with DMBA and BP, 3-MC has been shown to destroy ovarian follicles in rodents. oup.com The differential effects of these PAHs are thought to stem from differences in their reactive metabolites, such as PAH quinones and PAH-dihydrodiol-epoxides. nih.gov

Furthermore, the carcinogenic activity of various substituted benz[a]anthracenes has been compared. For instance, the synthesis and testing of 1,7,12-trimethylbenz[a]anthracene and 2,7,12-trimethylbenz[a]anthracene revealed them to be non-carcinogenic, highlighting the critical role of the specific positions of the methyl groups for carcinogenic activity. nih.gov

Table 2: Comparative Biological Activity of DMBA and Related PAHs

CompoundKey Comparative FindingReference(s)
Benzo(a)pyrene (BP)DMBA causes a significant decrease in total bone marrow cellularity, while BP does not. Both compounds differentially affect lymphoid and myeloid lineages. nih.gov nih.gov
3-Methylcholanthrene (3-MC)Both DMBA and 3-MC are known to be destructive to ovarian follicles in rodents. oup.com oup.com
1,7,12-Trimethylbenz[a]anthraceneFound to be non-carcinogenic, unlike the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov nih.gov
2,7,12-Trimethylbenz[a]anthraceneAlso found to be non-carcinogenic, emphasizing the importance of methyl group positioning. nih.gov nih.gov

Research on Specific Derivatives (e.g., fluoro-DMBA analogues, hydroxymethyl-DMBA, tetrahydro-DMBA)

Research into specific derivatives of DMBA further elucidates the structure-activity relationship. The study of monofluoro derivatives of DMBA has yielded significant findings. The introduction of a fluorine atom in the D-ring of DMBA at positions 9 and 11 has little to no effect on tumor-initiating activity, whereas substitution at position 10 enhances it. nih.gov In contrast, 4-Fluoro-DMBA shows only weak initiating activity. nih.gov

Hydroxymethyl derivatives, such as 7-hydroxymethyl-12-methylbenz(a)anthracene, are known metabolites of DMBA. nih.gov The formation of these hydroxylated species is a critical step in the bioactivation and potential detoxification of the parent compound.

A-ring-reduced analogues like 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA) have also been investigated. Since THDMBA lacks an aromatic bay-region, it is thought to have a novel biotransformation pathway. nih.gov Comparative metabolism studies of THDMBA and its B-ring fluoro analogues have been conducted to identify potential DNA-bonding metabolites. For the non-carcinogenic 5F-THDMBA, the major metabolites are the C4-hydroxy, C7-hydroxymethyl, and C12-hydroxymethyl derivatives. nih.gov However, the potent carcinogen 6F-THDMBA primarily yields hydroxylation products at the C1 and C12-CH3 positions. nih.gov This suggests that hydroxylation at the hindered benzylic C1 position or the C12-CH3 group is important for the biotransformation of such PAHs into DNA-bonding species. nih.gov

Table 3: Research Findings on Specific DMBA Derivatives

DerivativeKey Research FindingReference(s)
9-Fluoro-DMBATumor-initiating activity is similar to that of DMBA. nih.gov nih.gov
10-Fluoro-DMBAMore active as a tumor initiator than DMBA. nih.gov nih.gov
4-Fluoro-DMBAWeakly active as a tumor initiator. nih.gov nih.gov
7-hydroxymethyl-12-methylbenz(a)anthraceneA major metabolite of DMBA formed by the cytochrome P-450 system. nih.gov nih.gov
1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA)A carcinogenic, A-ring-reduced analogue with a likely novel biotransformation pathway. nih.gov nih.gov
5F-THDMBAA non-carcinogenic fluoro-analogue of THDMBA. Major metabolites are C4-hydroxy, C7-hydroxymethyl, and C12-hydroxymethyl derivatives. nih.gov nih.gov
6F-THDMBAA potent carcinogenic fluoro-analogue of THDMBA. Major hydroxylation products are at C1 and C12-CH3. nih.gov nih.gov

Future Directions and Emerging Research Areas

Integration of Multi-Omics Approaches (e.g., Genomics, Proteomics, Metabolomics)

The future of DMBA research lies in the integration of various "omics" disciplines to create a holistic picture of its effects. By combining genomics, proteomics, and metabolomics, researchers can bridge the gap between genetic mutations and their functional consequences at the cellular and organismal levels.

Genomics: High-throughput sequencing has been instrumental in identifying the genetic alterations induced by DMBA. Whole-exome sequencing of DMBA-induced mammary tumors in mouse models has revealed a high frequency of mutations in genes like Pik3ca and Pten, which are also commonly mutated in human luminal breast cancer. nih.gov Interestingly, the mutational signature of DMBA can differ between in vivo and ex vivo models. For instance, while in vivo DMBA treatment often leads to A to T transversions, organoid-derived tumors may show a prevalence of G to T transversions and G to A transitions in cancer-associated genes like Tgfbr2 and Tusc3. frontiersin.orgnih.gov Furthermore, DMBA exposure in genetically predisposed models, such as MMTV-ErbB2 transgenic mice, has been shown to enhance genomic instability, leading to more chromosomal alterations compared to controls. spandidos-publications.com This highlights a critical gene-environment interaction that can accelerate tumorigenesis. spandidos-publications.com

Proteomics: Proteomic analyses complement genomic data by revealing changes in protein expression and post-translational modifications that drive the carcinogenic process. In rat models of DMBA-induced mammary cancer, proteomic profiling has identified the upregulation of cancer-associated proteins such as HER-2 and COX-2, and a decrease in the tumor suppressor prohibitin. nih.gov The total protein concentration in mammary tissues of DMBA-treated rats was also found to be significantly increased. nih.gov These protein changes are direct consequences of the genetic damage caused by DMBA, where its metabolites form DNA adducts, leading to dysregulated gene expression and altered protein synthesis. nih.gov

Metabolomics: Metabolomics offers a snapshot of the metabolic perturbations caused by DMBA exposure. Although direct metabolomic studies on DMBA are emerging, research on similar polycyclic aromatic hydrocarbons (PAHs) like dibenz[a,h]anthracene (B1670416) (DahA) shows that exposure can disrupt key metabolic pathways, including lipid, nitrogen, and amino acid metabolism. frigidzonemedicine.com.cn These disruptions are linked to increased oxidative stress and inflammation, which are known contributors to carcinogenesis. frigidzonemedicine.com.cn Future studies will likely focus on identifying specific metabolic biomarkers of DMBA exposure and susceptibility.

The integration of these multi-omics datasets will provide a comprehensive understanding of the signaling pathways altered by DMBA, from initial DNA damage to the resulting changes in protein function and metabolic state, ultimately leading to cancer.

Advanced Imaging and Monitoring Techniques in Experimental Models

The ability to visualize and monitor the carcinogenic process in real-time within living organisms is a significant area of advancement. Advanced imaging techniques are moving beyond simple tumor measurement to provide detailed insights into the molecular and cellular events of tumorigenesis.

Ultrasonic imaging, including techniques like scatterer size imaging and elasticity imaging, holds promise for non-invasively characterizing the histological features of mammary tissue during tumor development. illinois.edu These methods can potentially detect changes in cell organization and tissue stiffness that are hallmarks of cancer. illinois.edu For monitoring tumor growth in preclinical models, standard methods often involve caliper measurements of subcutaneous tumors. frontiersin.org However, more sophisticated approaches are being developed. For example, photothermal therapy using near-infrared lasers coupled with functionalized gold nanoparticles is being explored not only as a treatment but also as a way to visualize and induce necrosis in tumors in DMBA-induced rat models. mdpi.com

Future research will likely see an increased use of in vivo imaging techniques such as confocal microscopy, second-harmonic generation (SHG) imaging, and transmission electron microscopy (TEM) to study the extracellular matrix and cellular structures within hydrogel-encapsulated tumor spheroids. mdpi.com These techniques can provide high-resolution, dynamic views of tumor progression and response to therapy in real-time.

Further Elucidation of Modulating Factors and Chemopreventive Strategies

A significant area of ongoing and future research is the identification of factors that can modulate the carcinogenic effects of DMBA and the development of strategies to prevent the cancers it causes.

Modulating Factors: The carcinogenicity of DMBA is not solely dependent on the compound itself but is influenced by a host of endogenous and exogenous factors. Hormones play a critical role, as demonstrated by studies showing that progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) can accelerate DMBA-induced mammary tumorigenesis. nih.gov The immune system is another key modulator, and the inflammatory response is a known component of the DMBA-TPA two-stage skin carcinogenesis model. nih.gov The metabolic activation of DMBA is also a critical step, with enzymes like cytochrome P-450 playing a central role in converting DMBA into its ultimate carcinogenic forms. nih.govnih.gov

Chemopreventive Strategies: Chemoprevention aims to use natural or synthetic compounds to block, reverse, or delay carcinogenesis. A variety of phytochemicals have shown promise in preventing DMBA-induced cancers. Resveratrol, a polyphenol found in grapes, has been shown to prevent the appearance and growth of oral preneoplastic lesions and squamous cell carcinoma in a hamster cheek pouch model. nih.govnih.gov Its efficacy can be improved by complexing it with vehicles like 2-hydroxypropyl-beta-cyclodextrin (B2473086) to enhance local application. nih.gov Other natural compounds, such as tryptanthrin (B1681603) and extracts from dandelion (Taraxacum officinale), have also demonstrated chemopreventive effects against DMBA-induced tumors in animal models. nih.govhealthline.com

Furthermore, targeting specific molecular pathways activated by DMBA is a promising strategy. For example, dual inhibitors of the epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases have been effective in preventing oral carcinogenesis in DMBA-induced models, partly by suppressing aberrant arachidonic acid metabolism. nih.gov Understanding how these chemopreventive agents work, whether by inducing apoptosis, inhibiting cell proliferation, or modulating inflammatory and metabolic pathways, will be key to their clinical application. nih.gov

The table below summarizes some of the key molecular targets and chemopreventive agents that are being investigated in the context of DMBA-induced carcinogenesis.

CategoryAgent/FactorTarget/MechanismExperimental Model
Phytochemicals ResveratrolPrevention of oral preneoplastic lesions and squamous cell carcinoma. nih.govHamster cheek pouch nih.gov
TryptanthrinSuppression of the promotion stage of skin carcinogenesis. nih.govMouse skin nih.gov
Taraxacum officinale (Dandelion) Root ExtractModification of pathways involved in suppressing breast cancer cell growth and spread. healthline.comRat breast healthline.com
Synthetic Inhibitors GW2974 (EGFR/ErbB2 inhibitor)Inhibition of EGFR and ErbB2 tyrosine kinases; suppression of arachidonic acid metabolism. nih.govHamster cheek pouch nih.gov
Endogenous Modulators Medroxyprogesterone Acetate (MPA)Acceleration of mammary tumorigenesis. nih.govMouse mammary gland nih.gov
Glutathione (B108866)Protection against DMBA-induced apoptosis by reducing reactive oxygen species. nih.govRat ovarian follicles nih.gov

Future research will continue to explore these and other modulating factors and chemopreventive strategies, with the ultimate goal of translating these findings into effective cancer prevention for at-risk populations.

Q & A

Q. What are the established synthetic routes for 9,12-Dimethyl-1,2-benzanthracene, and what factors influence yield optimization?

The synthesis of substituted 1,2-benzanthracene derivatives has been pioneered through methods such as multi-step cyclization and functional group modifications. For example, Melvin S. Newman developed protocols for synthesizing methoxy- and methyl-substituted derivatives, including 5-methoxy-7,12-dimethyl-1,2-benzanthracene, via regioselective alkylation and aromatic coupling reactions . Key factors affecting yield include solvent polarity (e.g., anhydrous benzene), temperature control (to minimize side reactions), and the use of catalysts like Lewis acids. Impurities from incomplete purification (e.g., residual solvents) can reduce crystallinity and must be addressed via recrystallization or column chromatography.

Q. What is the mechanistic basis for the carcinogenicity of this compound in biological systems?

Dimethyl derivatives of 1,2-benzanthracene exhibit enhanced carcinogenic potency compared to monomethyl analogs due to metabolic activation. Cytochrome P450 enzymes oxidize the methyl groups, forming reactive diol-epoxides that covalently bind to DNA, causing mutations (e.g., in TP53 or KRAS). Studies on 7,12-dimethylbenz(a)anthracene (DMBA) demonstrate that aryl hydrocarbon hydroxylase (AHH) activity is critical for bioactivation, leading to DNA adduct formation and subsequent tumorigenesis in epithelial tissues . While direct data on 9,12-dimethyl derivatives are limited, structural analogs suggest similar mechanisms involving metabolic activation and DNA damage .

Q. What analytical methods are validated for quantifying this compound in environmental or biological matrices?

Reverse-phase high-performance liquid chromatography (HPLC) with Zorbax ODS columns achieves >95% recovery of 1,2-benzanthracene and its metabolites from complex matrices . For environmental samples, magnetic framework composites (e.g., MOF-5/ferrite hybrids) enable selective sequestration via π-π interactions, followed by magnetic separation and quantification via UV-Vis spectroscopy (λmax ~290–330 nm) . Gas chromatography-mass spectrometry (GC-MS) with electron ionization is also effective, though derivatization may be required for polar metabolites.

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic activation pathways. For example, in vitro models (e.g., hamster embryo cells) may lack full enzymatic competence compared to in vivo systems, leading to underestimation of carcinogenic potential. A study by Alfred and DiPaolo (1968) showed that 1,2-benzanthracene reversibly inhibits DNA synthesis in cultured cells, while in vivo models (e.g., mouse epidermis) report tumor induction via sustained DNA damage . To reconcile these, researchers should:

  • Compare metabolic profiles using liver S9 fractions.
  • Validate in vitro findings with transgenic models expressing human metabolic enzymes.
  • Use dose-response modeling to account for tissue-specific bioavailability.

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in methyl-substituted benzanthracenes?

SAR studies require systematic variation of methyl group positions and quantification of biological endpoints. For example:

Methyl SubstitutionTumor Latency (Days)Relative Potency*
9-Methyl901.0
9,10-Dimethyl433.5
7,12-Dimethyl355.2
Data adapted from carcinogenicity rankings in polyaromatic hydrocarbons .
Key considerations include:
  • Using isogenic cell lines to control for genetic variability.
  • Standardizing exposure routes (e.g., topical vs. subcutaneous).
  • Employing computational docking to predict DNA adduct formation.

Q. How can environmental remediation strategies be optimized for this compound contamination?

Magnetic framework composites (MOF-5/ferrite nanofibers) achieve >90% sequestration efficiency via hydrophobic interactions, with rapid magnetic recovery . For aqueous systems, adsorption onto activated carbon modified with HEPA-grade filters reduces concentrations below 1 ppb. Bioremediation using Sphingomonas spp. (engineered for dioxygenase expression) degrades benzanthracene derivatives into non-toxic metabolites, though methyl groups may slow degradation kinetics.

Methodological Challenges and Solutions

Q. What strategies mitigate experimental artifacts in UV-Vis spectral analysis of methyl-substituted benzanthracenes?

Methyl groups induce bathochromic shifts and alter band intensities in UV spectra. For example, 9,12-dimethyl derivatives exhibit split absorption bands at 33,000–25,000 cm<sup>−1</sup> due to electronic excitations modulated by substituent position . To minimize artifacts:

  • Use low-temperature spectroscopy (−100°C in n-pentane) to resolve overlapping bands.
  • Apply Gaussian deconvolution to distinguish electronic transitions.
  • Validate with theoretical calculations (e.g., Hückel molecular orbital theory).

Q. How do researchers address batch-to-batch variability in synthetic this compound samples?

Variability arises from incomplete methylation or oxidation byproducts. Quality control measures include:

  • NMR spectroscopy to verify substitution patterns (δH 2.8–3.2 ppm for methyl protons).
  • HPLC purity assessments (>98% by peak area).
  • Accelerated stability testing (40°C/75% RH for 4 weeks) to detect degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,12-Dimethyl-1,2-benzanthracene
Reactant of Route 2
9,12-Dimethyl-1,2-benzanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.